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  • Product: (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride
  • CAS: 2366997-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this target molecule. We will delve into the strategic considerations behind the chosen route, detailing the synthesis of the key precursor, 3'-bromoacetophenone, followed by a diastereoselective reductive amination, chiral resolution, and subsequent N-methylation. Each section will provide not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible execution.

Introduction and Retrosynthetic Analysis

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. The target molecule, (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, possesses a single stereocenter, making its stereocontrolled synthesis paramount. A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.

Our strategy hinges on the late-stage introduction of the methyl group and the resolution of a racemic amine precursor. This approach offers flexibility and leverages well-established, high-yielding reactions.

Retrosynthetic Pathway:

G target (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride N_methylation (1R)-1-(3-Bromophenyl)ethanamine target->N_methylation N-methylation & HCl salt formation chiral_resolution rac-1-(3-Bromophenyl)ethanamine N_methylation->chiral_resolution Chiral Resolution reductive_amination 3'-Bromoacetophenone chiral_resolution->reductive_amination Reductive Amination starting_material Acetophenone reductive_amination->starting_material Bromination

Figure 1: Retrosynthetic analysis of the target compound.

This retrosynthetic analysis outlines a four-stage synthesis starting from acetophenone.

Synthesis of the Key Intermediate: 3'-Bromoacetophenone

The synthesis begins with the preparation of 3'-bromoacetophenone, a crucial building block.[1] While several methods exist, the direct bromination of acetophenone in the presence of a Lewis acid catalyst like aluminum chloride is a common and effective approach.[2]

Reaction Principle: Electrophilic Aromatic Substitution

The reaction proceeds via an electrophilic aromatic substitution mechanism. Aluminum chloride, a potent Lewis acid, coordinates with the carbonyl oxygen of acetophenone, which deactivates the aromatic ring towards electrophilic attack and directs the incoming electrophile (bromine) to the meta-position.[2]

Experimental Protocol: Bromination of Acetophenone
  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is required.

  • Reaction Setup: Anhydrous aluminum chloride is added to acetophenone, and the mixture is heated to form a molten complex.[2]

  • Bromination: Bromine is added dropwise to the stirred molten complex. The reaction is exothermic and should be controlled by the rate of addition.[3]

  • Work-up: After the addition is complete, the reaction mixture is stirred at an elevated temperature to ensure complete reaction. The complex is then carefully quenched by adding it to a mixture of ice and concentrated hydrochloric acid.[3]

  • Purification: The crude product is extracted with a suitable organic solvent, such as ether. The organic layer is washed, dried, and the solvent is removed. The resulting crude 3'-bromoacetophenone is then purified by vacuum distillation.[3]

Parameter Value Source
Starting MaterialAcetophenone[2]
ReagentBromine, Aluminum Chloride[2][3]
SolventNone (neat)[3]
Temperature80-85°C[2]
Typical Yield70-75%[3]

Table 1: Summary of reaction parameters for the synthesis of 3'-bromoacetophenone.

Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][5][6] 3'-Bromoacetophenone is also an irritant.[4][7]

Synthesis of rac-1-(3-Bromophenyl)ethanamine

The next step involves the conversion of the ketone to a racemic primary amine via reductive amination. This transformation is a cornerstone of amine synthesis.[8][9]

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10] A variety of reducing agents can be employed for this purpose.

Experimental Protocol: Reductive Amination of 3'-Bromoacetophenone

For this synthesis, we will utilize a one-pot reaction with ammonia and a suitable reducing agent. Iridium-based catalysts with a hydrogen source like formic acid or ammonium formate provide a practical method for this transformation.[11]

  • Reaction Setup: 3'-Bromoacetophenone, an iridium catalyst, and a hydrogen source (e.g., ammonium formate) are combined in a suitable solvent.

  • Reaction Conditions: The mixture is heated to a moderate temperature (typically 40-60°C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.[11]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The crude racemic amine is then purified, often by distillation or chromatography.

Chiral Resolution of rac-1-(3-Bromophenyl)ethanamine

The separation of the racemic amine into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a classical and highly effective method for this purpose.[12][13]

Principle of Diastereomeric Salt Formation

The racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts.[12][13] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[12]

G cluster_0 Racemic Amine cluster_1 Diastereomeric Salts cluster_2 Separated Enantiomers R_amine (R)-Amine chiral_acid (+)-Tartaric Acid R_amine->chiral_acid Salt Formation S_amine (S)-Amine S_amine->chiral_acid Salt Formation R_salt (R)-Amine-(+)-Tartrate chiral_acid->R_salt S_salt (S)-Amine-(+)-Tartrate chiral_acid->S_salt separation Fractional Crystallization R_salt->separation S_salt->separation R_amine_pure (R)-Amine separation->R_amine_pure Less Soluble Salt S_amine_mother_liquor (S)-Amine (in mother liquor) separation->S_amine_mother_liquor More Soluble Salt

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
  • Salt Formation: Racemic 1-(3-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol), and a solution of an equimolar amount of (+)-tartaric acid in the same solvent is added.

  • Crystallization: The mixture is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation of the Desired Diastereomer: The crystallized salt is collected by filtration and can be recrystallized to enhance its diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free (1R)-1-(3-bromophenyl)ethanamine, which is then extracted with an organic solvent. The chiral resolving agent can often be recovered from the aqueous layer for reuse.[12]

N-Methylation of (1R)-1-(3-Bromophenyl)ethanamine

The final step in the synthesis is the N-methylation of the enantiomerically pure primary amine to yield the desired secondary amine.

Reaction Principle: N-Methylation

Various methods exist for the N-methylation of amines.[14] A particularly attractive and sustainable approach involves the use of methanol as the methylating agent in the presence of a suitable catalyst.[15][16][17] This "borrowing hydrogen" or "hydrogen autotransfer" methodology proceeds through the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the primary amine.[14]

Experimental Protocol: Catalytic N-Methylation with Methanol
  • Reaction Setup: (1R)-1-(3-Bromophenyl)ethanamine is dissolved in methanol, which serves as both the solvent and the methylating agent. A suitable transition metal catalyst (e.g., an iridium or ruthenium complex) is added.[14]

  • Reaction Conditions: The reaction mixture is heated in a sealed vessel to a temperature sufficient to drive the catalytic cycle, typically in the range of 100-160°C.[16]

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude N-methylated amine is then purified, for example, by column chromatography.

Parameter Value Source
Starting Material(1R)-1-(3-Bromophenyl)ethanamine[14][16]
ReagentMethanol[15][16]
CatalystIridium or Ruthenium complex[14][16]
Temperature100-160°C[16]
Typical YieldHigh[14]

Table 2: Summary of reaction parameters for N-methylation.

Formation of the Hydrochloride Salt

To improve the stability and handling of the final product, it is converted to its hydrochloride salt.

Experimental Protocol: Salt Formation
  • The purified (1R)-1-(3-bromophenyl)-N-methyl-ethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Characterization

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point Analysis: To assess the purity of solid compounds.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. By breaking down the synthesis into logical and well-established steps, from the preparation of the key bromoacetophenone intermediate to the final N-methylation and salt formation, this guide provides researchers and drug development professionals with the necessary information for the successful synthesis of this valuable chiral building block. The emphasis on understanding the underlying chemical principles and adherence to detailed protocols will ensure reproducibility and high purity of the final compound.

References

  • Pearson, D. E., et al. "3-Bromoacetophenone." Organic Syntheses, Coll. Vol. 5, p.103 (1973); Vol. 42, p.15 (1962). Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862 (1996). Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862 (1996). Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination." Available at: [Link]

  • Wikipedia. "Chiral resolution." Available at: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." PubMed, National Center for Biotechnology Information. Available at: [Link]

  • PubMed. "Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis..." Available at: [Link]

  • Royal Society of Chemistry. "Chiral resolution of dl-leucine via salifying tartaric acid derivatives." Available at: [Link]

  • Google Patents. "CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • J&K Scientific. "(R)-1-(3-Bromophenyl)ethan-1-amine hydrochloride." Available at: [Link]

  • PrepChem.com. "Preparation of bromoacetophenone." Available at: [Link]

  • PubChem. "3'-Bromoacetophenone." National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. "3'-bromoacetophenone — Chemical Substance Information." Available at: [Link]

  • Shaanxi Lete Photovoltaic Material Co., Ltd. "(R)-1-(3-Bromophenyl)ethan-1-amine hydrochloride." Available at: [Link]

  • Wang, D., et al. "N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst." The Journal of Organic Chemistry, 85(8), 5493–5502 (2020). Available at: [Link]

  • ProQuest. "Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination." Available at: [Link]

  • Kanto Chemical Co., Inc. "New Catalysts for Reductive Amination." Available at: [Link]

  • OpenBU. "Reductive Amination Reaction." Boston University. Available at: [Link]

  • Kariya, A., et al. "N-Methylation of Amines with Methanol at Room Temperature." Organic Letters, 17(10), 2498–2501 (2015). Available at: [Link]

  • MySkinRecipes. "1-(3-Bromophenyl)-N-methylethanamine hydrochloride." Available at: [Link]

  • Kano, N., et al. "Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents." Journal of the American Chemical Society, 129(7), 1986–1993 (2007). Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]

  • PubChem. "1-(3-Bromophenyl)-1-methylethylamine." National Center for Biotechnology Information. Available at: [Link]

  • Kim, J., et al. "Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source." ACS Catalysis, 9(1), 221–226 (2019). Available at: [Link]

  • J-STAGE. "Optical Resolution and Application of Artificial Chiral Compounds." Available at: [Link]

  • ResearchGate. "N‐methylation of amines with methanol in a hydrogen free system with catalyst 3." Available at: [Link]

  • Li, H., et al. "A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide." Angewandte Chemie International Edition, 53(5), 1331–1335 (2014). Available at: [Link]

  • The Royal Society of Chemistry. "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." Available at: [Link]

  • ResearchGate. "Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions." Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride in Drug Discovery

Executive Summary & Chemical Profiling In modern medicinal chemistry, chiral 1-arylethylamines serve as privileged pharmacophores and versatile building blocks. Specifically, (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, chiral 1-arylethylamines serve as privileged pharmacophores and versatile building blocks. Specifically, (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride (CAS: 2197556-55-9) [1] represents a highly strategic intermediate. Its structural architecture offers three distinct functional vectors:

  • The (1R) Stereocenter : Crucial for spatial orientation in chiral binding pockets, particularly in G-protein coupled receptors (GPCRs) and allosteric modulatory sites.

  • The Secondary N-Methyl Amine : Modulates lipophilicity ( LogP ), hydrogen bond donor/acceptor profiles, and metabolic stability compared to primary amines.

  • The Meta-Bromo Substitution : Acts as a bioisostere for lipophilic groups and, more importantly, serves as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

This whitepaper provides an in-depth technical roadmap for the synthesis, chiral resolution, and downstream application of this building block, ensuring rigorous scientific integrity and reproducible experimental design.

Synthetic Methodologies & Chiral Resolution

The de novo synthesis of enantiopure (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine relies on the reductive amination of 3-bromoacetophenone, followed by a classic diastereomeric salt resolution [3].

Causality in Experimental Design
  • Why Titanium Tetraisopropoxide ( Ti(OiPr)4​ )? Methylamine is highly volatile, and the condensation with a sterically hindered ketone is thermodynamically unfavorable. Ti(OiPr)4​ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate.

  • Why L-(+)-Tartaric Acid? Diastereomeric salt formation leverages differential solubility. The (1R)-enantiomer forms a highly crystalline, less soluble lattice with L-(+)-tartaric acid in methanolic solvent systems, allowing for high-enantiomeric-excess (ee) isolation via fractional crystallization [4].

SynthWorkflow A 3-Bromoacetophenone (Starting Material) B Methylamine / Ti(OiPr)4 (Imine Formation) A->B Condensation C NaBH4 Reduction (Racemic Amine) B->C Reduction D Chiral Resolution (L-(+)-Tartaric Acid) C->D Crystallization E (1R)-1-(3-Bromophenyl)- N-methyl-ethanamine HCl D->E HCl Salt Formation

Caption: Synthetic workflow for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride via reductive amination and chiral resolution.

Protocol 1: Synthesis and Resolution (Self-Validating Workflow)

Step 1: Reductive Amination

  • Dissolve 3-bromoacetophenone (1.0 eq) in anhydrous THF under an inert N2​ atmosphere.

  • Add methylamine (2.0 M in THF, 2.5 eq) and Ti(OiPr)4​ (1.5 eq). Stir at ambient temperature for 12 hours.

    • Validation Check: Monitor via FT-IR. Proceed only when the C=O stretch (~1680 cm−1 ) is fully replaced by the C=N stretch (~1640 cm−1 ).

  • Cool the reaction to 0 °C and carefully add NaBH4​ (1.5 eq) in portions. Stir for 4 hours.

  • Quench with aqueous NH4​OH , filter through Celite, and extract with Ethyl Acetate. Concentrate to yield the racemic free base.

Step 2: Chiral Resolution

  • Dissolve the racemic amine (1.0 eq) in boiling methanol.

  • Add a hot methanolic solution of L-(+)-Tartaric acid (1.0 eq) dropwise.

  • Allow the solution to cool to room temperature slowly over 24 hours to promote the growth of prismatic crystals of the (1R)-amine-L-tartrate salt.

    • Validation Check: Isolate the crystals and determine the enantiomeric excess (ee) via Chiral HPLC (Protocol 3). If ee < 98%, perform a second recrystallization from methanol.

  • Free-basing and Salt Formation: Suspend the enantiopure salt in 1M NaOH, extract with Dichloromethane (DCM), dry over Na2​SO4​ , and bubble HCl gas (or add 2M HCl in diethyl ether) to precipitate the final hydrochloride salt.

Strategic Applications in Medicinal Chemistry

The phenethylamine scaffold is a privileged structure for targeting monoaminergic GPCRs (e.g., 5−HT2A​ , D2​ receptors) [5]. The meta-bromo substitution is highly strategic; it avoids the steric clash often associated with ortho-substitutions within the receptor binding pocket, while providing an ideal vector for extending the pharmacophore via Palladium-catalyzed cross-coupling.

GPCRPathway Ligand Phenethylamine Analog (Ligand) Receptor Monoamine GPCR (e.g., 5-HT2A / D2) Ligand->Receptor Binding & Conformational Change GProtein Gαq / Gαi Protein Receptor->GProtein Activation Effector Effector Enzyme (PLC / Adenylate Cyclase) GProtein->Effector Signal Transduction Messenger Second Messengers (IP3, DAG / cAMP) Effector->Messenger Catalysis Response Cellular Response (Neurotransmission Modulation) Messenger->Response Downstream Signaling

Caption: GPCR signaling pathway modulated by phenethylamine-derived ligands.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To utilize the 3-bromo handle without poisoning the Palladium catalyst or inducing unwanted N-arylation, the secondary amine must first be transiently protected.

  • N-Boc Protection: Treat the (1R)-amine HCl salt with Boc2​O (1.2 eq) and Triethylamine (2.5 eq) in DCM.

    • Validation Check: LC-MS must show a mass shift of +100 Da ( [M−H+Boc]+ ).

  • Cross-Coupling: In a Schlenk flask, combine the N-Boc protected aryl bromide (1.0 eq), an arylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Heat at 90 °C for 8 hours under N2​ .

  • Deprotection: Extract the coupled product, concentrate, and treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to reveal the elaborated (1R)-phenethylamine analog.

Structure-Activity Relationship (SAR) & Analog Comparison

When designing libraries around the 1-phenylethanamine core, the nature and position of the halogen/pseudohalogen drastically affect both synthetic tractability and electronic distribution (Hammett σ values).

Table 1: Physicochemical and Reactivity Profiling of Phenethylamine Analogs

Analog CoreSubstitution PositionInductive Effect ( σm​ / σp​ )Lipophilicity Contribution ( π )Cross-Coupling Viability (Pd-Catalyzed)
(1R)-3-Bromo Meta+0.39+0.86Excellent (Standard ligands like dppf)
(1R)-4-Bromo Para+0.23+0.86Excellent (Standard ligands like dppf)
(1R)-3-Chloro Meta+0.37+0.71Moderate (Requires specialized ligands e.g., XPhos)
(1R)-3- CF3​ Meta+0.43+0.88N/A (No halide handle; terminal pharmacophore)

Data synthesis indicates that the 3-bromo analog provides the optimal balance of electronic activation for oxidative addition during cross-coupling, while maintaining a favorable lipophilic profile for CNS penetration.

Analytical & Quality Control Protocols

Protocol 3: Chiral HPLC Method for Enantiomeric Purity

To ensure the trustworthiness of the biological data generated from these analogs, the enantiomeric excess must be rigorously quantified.

  • Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: Diethylamine is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Validation: Inject a racemic standard first to establish baseline resolution ( Rs​>1.5 ) between the (1S) and (1R) peaks. The (1R)-enantiomer typically elutes second on an OD-H stationary phase under these conditions.

Conclusion & Future Perspectives

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a high-value chiral building block that bridges the gap between early-stage synthetic methodology and advanced drug discovery. By employing robust chiral resolution techniques and leveraging the meta-bromo vector for iterative Suzuki-Miyaura couplings, medicinal chemists can rapidly access diverse chemical space targeting CNS and GPCR-mediated pathologies. Future workflows will likely integrate continuous-flow chemistry to scale the asymmetric synthesis of this scaffold, bypassing the atom-inefficient resolution step.

References

  • MDPI Catalysts. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Special Issue Reprint. Retrieved March 20, 2026, from[Link]

  • ACS Catalysis. (2024). Organocatalytic Reductive Amination of Aldehydes and Ketones: Efficient Access to N-Alkylated Amines. American Chemical Society. Retrieved March 20, 2026, from[Link]

  • Journal of Chemical Education. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. American Chemical Society. Retrieved March 20, 2026, from[Link]

  • Chemistry LibreTexts. (2022). Resolution (Separation) of Enantiomers and Chiral Amines as Resolving Agents. Retrieved March 20, 2026, from[Link]

Foundational

Spectroscopic Characterization and Analytical Workflows for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Executive Summary The compound (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride —commonly referred to as (R)-3-bromomethamphetamine (3-BMA) HCl—is a chiral, halogenated phenethylamine derivative. In forensic toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride —commonly referred to as (R)-3-bromomethamphetamine (3-BMA) HCl—is a chiral, halogenated phenethylamine derivative. In forensic toxicology, pharmaceutical reference standard synthesis, and receptor binding assays, unambiguous structural elucidation of this molecule is critical. Because ring-substituted positional isomers (ortho-, meta-, para-) exhibit nearly identical chromatographic behavior and similar electron ionization (EI) mass spectra, orthogonal spectroscopic techniques must be employed.

This technical guide details the causal logic, standardized data, and self-validating protocols required to definitively characterize the (1R)-meta-substituted isomer using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Multimodal Spectroscopic Validation Workflow

To ensure absolute scientific integrity, our analytical approach relies on a self-validating system where non-destructive techniques (NMR, IR) precede destructive fragmentation analysis (GC-MS).

Workflow Start Sample Receipt: (1R)-3-BMA HCl Prep Sample Preparation (Weighing & Dissolution) Start->Prep NMR qNMR & 1D/2D NMR (D2O, 500 MHz) Prep->NMR IR ATR-FTIR (Direct Powder) Prep->IR MS GC-EI-MS (Freebase Extraction) Prep->MS Data Data Synthesis & Structural Confirmation NMR->Data IR->Data MS->Data

Fig 1. Multimodal spectroscopic validation workflow for (1R)-3-BMA HCl.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

For high-fidelity structural confirmation, 1D and 2D NMR spectroscopy remains the gold standard. The hydrochloride salt of 3-BMA is highly hydrophilic; therefore, Deuterium Oxide (D2O) is the optimal solvent. Using D2O eliminates the need for a potentially lossy freebasing step while providing a stable deuterium lock.

According to certified reference material data from the1[1], the ¹H NMR spectrum at 500 MHz reveals a distinct diastereotopic splitting pattern for the β-CH₂ protons. Because these protons are adjacent to the chiral α-carbon, they exist in different magnetic environments. They couple to each other (geminal coupling, J = 13.8 Hz) and to the α-proton (vicinal couplings, J = 8.4 and 6.4 Hz), creating two distinct doublet of doublets (dd) at 2.84 and 3.05 ppm[1].

Table 1: ¹H and ¹³C NMR Spectral Assignments (500 MHz / 125 MHz, D₂O)

NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Assignment
¹H1.24Doublet (d)6.6α-CH₃
¹H2.68Singlet (s)-N-CH₃
¹H2.84Doublet of doublets (dd)8.4, 13.8β-CH₂ (Proton A)
¹H3.05Doublet of doublets (dd)6.4, 13.8β-CH₂ (Proton B)
¹H3.49Multiplet (m)-α-CH
¹H7.23 - 7.50Multiplets (m)-Aromatic (C2, C4, C5, C6)
¹³C14.7--α-CH₃
¹³C29.9--N-CH₃
¹³C38.2--β-CH₂
¹³C56.1--α-CH
¹³C122.2, 128.2, 130.3, 130.6, 132.2, 138.0--Aromatic Carbons
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

While NMR provides definitive connectivity, GC-EI-MS is the workhorse for trace-level identification. However, the molecular ion ([M]•⁺ at m/z 227/229) is notoriously weak or absent in substituted methamphetamines. This is driven by the highly favored α-cleavage mechanism. The nitrogen lone pair stabilizes the positive charge, prompting the rapid fission of the C-C bond between the alpha and beta carbons.

This cleavage yields the immonium base peak at m/z 58. The complementary bromobenzyl fragment (m/z 169/171) is observed in low abundance, which subsequently loses a bromine radical to form the tropylium ion at m/z 90.

Fragmentation M Molecular Ion [M]*+ m/z 227 / 229 Alpha Alpha-Cleavage (C-C Bond Fission) M->Alpha Immonium Immonium Ion m/z 58 (Base Peak) [C3H8N]+ Alpha->Immonium Charge on Amine Bromobenzyl Bromobenzyl Cation m/z 169 / 171 [C7H6Br]+ Alpha->Bromobenzyl Charge on Benzyl Tropylium Tropylium Ion m/z 90 [C7H6]+ Bromobenzyl->Tropylium -Br*

Fig 2. Primary EI-MS fragmentation pathways of 3-bromomethamphetamine.

Table 2: GC-EI-MS Major Ions

m/z RatioRelative AbundanceIon IdentityMechanistic Origin
58100% (Base Peak)[C₃H₈N]⁺α-cleavage (charge retention on amine)
89~5-10%[C₇H₅]⁺Tropylium derivative (loss of H₂ from m/z 91 equivalent)
90~10-15%[C₇H₆]⁺Tropylium ion (loss of Br• from m/z 169/171)
169 / 171<5%[C₇H₆Br]⁺α-cleavage (charge retention on bromobenzyl fragment)
227 / 229<1%[M]•⁺Intact molecular ion (weak due to rapid fragmentation)
Fourier-Transform Infrared (FTIR) Spectroscopy

Differentiating the meta-bromo substitution from ortho- or para-isomers via GC-MS is challenging due to identical fragmentation masses. Here, Attenuated Total Reflectance FTIR (ATR-FTIR) provides the necessary orthogonal validation.

The solid-state IR spectrum of the HCl salt exhibits a broad N-H⁺ stretching band (2900–2400 cm⁻¹). Crucially, the out-of-plane (OOP) C-H bending vibrations in the 900–700 cm⁻¹ fingerprint region definitively identify the 1,3-disubstituted (meta) benzene ring, a principle heavily relied upon in2[2]. Meta-substituted benzenes typically show two strong bands in this region: one around 780-760 cm⁻¹ (due to the three adjacent aromatic protons) and one around 880-860 cm⁻¹ (due to the isolated proton between the substituents).

Advanced Enantiomeric Discrimination for the (1R) Isomer

The spectroscopic data above confirms the 2D connectivity of 3-BMA but is inherently blind to the (1R) stereochemistry. To validate the (1R) enantiomer against the (1S) enantiomer or a racemic mixture, chiral derivatization is mandatory. Reacting the freebased amine with (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) generates diastereomers. The distinct ¹⁹F NMR chemical shifts of the resulting diastereomeric amides allow for precise determination of enantiomeric excess (ee), ensuring the stereochemical integrity of the (1R) batch.

Standardized Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Causality: qNMR is an absolute primary method. We use maleic acid as the internal calibrant because its singlet (~6.3 ppm) sits in a spectral window completely free of 3-BMA aliphatic or aromatic signals, preventing integration overlap[1].

  • Preparation: Accurately weigh ~10.0 mg of (1R)-3-BMA HCl and ~5.0 mg of certified maleic acid internal standard using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 600 µL of D₂O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as a chemical shift reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a ¹H NMR spectrum at 500 MHz using a 90° pulse, a relaxation delay (D1) of at least 30 seconds (to ensure complete relaxation of all protons), and 64 scans.

  • Validation Checkpoint: Ensure the baseline between the maleic acid peak and the aromatic multiplets is completely flat. Poor shimming or insufficient relaxation delay will artificially inflate integration values and invalidate the purity calculation.

Protocol B: GC-MS Freebase Extraction and Acquisition

Causality: Injecting HCl salts directly into a GC inlet leads to thermal degradation, active site adsorption, and poor peak shape. Freebasing with a mild alkali partitions the volatile free amine into an organic layer for clean chromatography.

  • Freebasing: Dissolve 1.0 mg of the HCl salt in 1.0 mL of deionized water. Add 100 µL of 1M NaOH to convert the salt to the free amine.

  • Extraction: Add 1.0 mL of GC-grade ethyl acetate. Vortex for 30 seconds, then centrifuge at 3000 rpm for 2 minutes to separate the layers.

  • Sampling: Transfer the upper organic layer to an autosampler vial.

  • Acquisition: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Run a temperature program from 80°C to 280°C at 15°C/min. Operate the MS in EI mode at 70 eV, scanning from m/z 40 to 350.

  • Validation Checkpoint: The ratio of the immonium base peak (m/z 58) to the tropylium ion (m/z 90) must remain consistent (±20%) across the entire width of the chromatographic peak to rule out co-eluting impurities.

Conclusion

The rigorous characterization of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride requires a synthesized understanding of its physical chemistry. By combining the non-destructive, quantitative precision of D₂O-based NMR, the structural fingerprinting of ATR-FTIR, and the trace-level fragmentation profiling of GC-EI-MS, analytical scientists can construct a self-validating data package that unequivocally proves both the chemical identity and the positional isomerism of the molecule.

References

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1036 Source: National Measurement Institute, Australia URL
  • Source: Policija.si (RESPONSE Project)
  • Source: Policija.si (RESPONSE Project)
  • Source: UvA-DARE (Digital Academic Repository)

Sources

Exploratory

Whitepaper: Thermodynamic Solubility Profiling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Executive Summary Understanding the solubility profile of an active pharmaceutical ingredient (API) is the cornerstone of rational drug formulation and analytical method development. For chiral, halogenated secondary ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of an active pharmaceutical ingredient (API) is the cornerstone of rational drug formulation and analytical method development. For chiral, halogenated secondary amines such as (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride , the interplay between the lipophilic meta-bromo substituted phenyl ring and the highly polar hydrochloride salt bridge creates a complex solvation landscape.

This technical guide provides an in-depth analysis of the compound's thermodynamic solubility across various solvent systems. By exploring the causality behind solvent interactions, the common-ion effect, and pH-dependent precipitation, this document establishes a self-validating experimental framework for researchers to accurately quantify and leverage the solubility profile of this API.

Physicochemical Mechanistics & Solvation Causality

The free base form of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine possesses significant intrinsic lipophilicity due to the electron-withdrawing bromine atom at the meta position. However, converting this secondary amine into a hydrochloride salt fundamentally alters its energetic landscape.

Protonation of the amine and subsequent pairing with a chloride counterion heavily favors solvation in high-dielectric media. In water, the ionic lattice is dismantled via strong ion-dipole interactions, resulting in high aqueous solubility. Conversely, in non-polar solvents, the energetic cost of breaking the crystalline lattice exceeds the energy recovered from weak Van der Waals interactions, rendering the salt insoluble. This behavior is a hallmark of pharmaceutical salts, where the counterion dictates the dissolution trajectory 1[1].

Thermodynamic Solubility Data

The table below summarizes the apparent thermodynamic solubility of the compound across a spectrum of solvents. (Note: Quantitative values are benchmarked against structurally homologous phenethylamine hydrochloride salts to provide realistic, field-proven formulation baselines)2[2].

Solvent SystemDielectric Constant (ε)Apparent Solubility (mg/mL)Primary Solvation Mechanism
Purified Water 80.1> 100.0Ion-dipole interactions, extensive H-bonding network
DMSO 46.7~ 30.0Strong dipole-dipole interactions, high polarity
DMF 36.7~ 30.0Strong dipole-dipole interactions
Ethanol (Absolute) 24.5~ 25.0Moderate H-bond donor/acceptor capacity
Isopropanol 18.3< 5.0Steric hindrance limiting effective H-bond networking
Hexane 1.9< 0.1Non-polar; incapable of breaking the ionic lattice

pH-Dependent Solubility and the Common-Ion Effect

A critical oversight in early-stage formulation is assuming that high water solubility guarantees high solubility in the gastrointestinal tract. When (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride enters the gastric environment (pH ~1.2), it encounters a high concentration of endogenous hydrochloric acid.

According to Le Chatelier's principle, the excess of chloride ions shifts the equilibrium of the dissolving salt toward the solid state. This phenomenon, known as the common-ion effect , can drastically depress the solubility of hydrochloride salts, leading to premature precipitation and poor bioavailability 3[3]. Furthermore, as the compound transitions to the basic environment of the lower intestine (pH > pKa), deprotonation occurs, leading to the precipitation of the lipophilic free base 4[4].

pH_Dynamics A Gastric Environment (pH 1.2, High Cl-) C Common-Ion Effect Precipitation A->C Excess Cl- shifts equilibrium D Maximum Solubility (Salt Plateau) A->D Dilution / Transit B Intestinal Fluid (pH 6.8, Low Cl-) B->D Ideal Dissociation E Basic Environment (pH > pKa) B->E pH Increase F Free Base Precipitation E->F Deprotonation

Figure 1: Logical relationship between environmental pH, chloride ions, and API solubility state.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility profile for regulatory submissions, kinetic assays (like solvent-shift methods) are insufficient as they often overestimate solubility due to supersaturation. The Shake-Flask Method coupled with HPLC-UV guarantees true thermodynamic equilibrium 5[5].

The following protocol is designed as a self-validating system , ensuring that every step inherently checks the integrity of the data produced.

Step-by-Step Methodology

Step 1: Solid Addition & Saturation

  • Action: Add 50 mg of the API to a 2 mL glass HPLC vial. Add 1 mL of the target solvent (e.g., pH 6.8 phosphate buffer).

  • Causality & Self-Validation: Visually confirm the presence of undissolved solid. If the solution is completely clear, add more API in 10 mg increments until a persistent suspension is achieved. Without excess solid, equilibrium cannot be established, rendering the test invalid.

Step 2: Thermal Equilibration

  • Action: Seal the vials and place them in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 300 RPM for 48 hours.

  • Causality & Self-Validation: 48 hours is chosen over 24 hours to account for potential polymorphic transformations. Hydrochloride salts can convert to less soluble hydrate forms in aqueous media; a 48-hour window ensures the most stable polymorph dictates the final solubility limit.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37 °C.

  • Causality & Self-Validation: Centrifugation is strictly preferred over syringe filtration. Filters can adsorb the API or allow sub-micron colloidal particles to pass through, artificially inflating the quantified solubility.

Step 4: Equilibrium pH Measurement

  • Action: Decant the supernatant and immediately measure its pH using a micro-pH probe.

  • Causality & Self-Validation: The solubility of an ionizable salt is only valid at its equilibrium pH, not the initial pH of the buffer. Dissolving a hydrochloride salt often overwhelms weak buffers, drastically lowering the final pH. Recording this shift is mandatory for data integrity 5[5].

Step 5: HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately with the mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV.

  • Causality & Self-Validation: Assess the chromatogram for secondary peaks. If degradation occurred during the 48-hour incubation, the mass balance will fail, invalidating the solubility data. HPLC is superior to UV-Vis spectroscopy precisely because it differentiates the intact API from degradants.

Workflow S1 1. Solid Addition Add excess API to solvent S2 2. Thermal Equilibration Agitate at 37°C for 48h S1->S2 Ensures saturation S3 3. Phase Separation Ultracentrifugation & Filtration S2->S3 Isolates dissolved fraction S4 4. Equilibrium Validation Measure final pH of supernatant S3->S4 Checks buffer capacity S5 5. HPLC-UV Quantification Determine concentration & purity S3->S5 Aliquot for analysis S6 6. Data Integrity Check Compare 24h vs 48h variance (<5%) S4->S6 S5->S6 Validates stability

Figure 2: Self-validating experimental workflow for determining thermodynamic solubility.

Conclusion & Formulation Implications

The solubility profile of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride dictates its handling in both analytical and formulation settings. While its high aqueous solubility makes it an excellent candidate for immediate-release oral dosage forms, formulation scientists must actively mitigate the common-ion effect in the gastric environment. By utilizing the self-validating thermodynamic protocols outlined in this guide, development teams can ensure robust, reproducible data that withstands rigorous regulatory scrutiny.

References

  • Safety Data Sheet - 2-Phenethylamine (hydrochloride)
  • Source: National Institutes of Health (PMC)
  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL
  • Source: National Institutes of Health (PMC)

Sources

Protocols & Analytical Methods

Method

HPLC method development for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride analysis

An Application Note on the Development of a Stability-Indicating HPLC Method for the Analysis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride Abstract This application note details the systematic development...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development of a Stability-Indicating HPLC Method for the Analysis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Abstract

This application note details the systematic development of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The primary objective was to create a robust analytical procedure capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This was achieved by subjecting the analyte to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4] The final optimized method utilizes a C18 stationary phase with a gradient mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. This method demonstrates specificity, selectivity, and robustness, making it suitable for routine quality control and stability testing of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride.

Introduction

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a chiral amine derivative that serves as a crucial building block in the synthesis of various neurologically active compounds.[1] Ensuring the purity and stability of such intermediates is paramount for the safety and efficacy of the final drug product. Regulatory bodies, including the FDA and ICH, mandate the use of validated, stability-indicating analytical methods to monitor impurities and degradation products over time and under various environmental influences.[5]

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active ingredient due to degradation. A cornerstone of developing such a method is the execution of forced degradation, or stress testing.[5][6] These studies involve exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants.[2][4] The insights gained are critical for understanding degradation pathways and developing stable formulations.[3][4]

This guide provides a comprehensive, step-by-step protocol for the development of an HPLC method for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, grounded in scientific principles and regulatory expectations.

Analyte Characterization & Initial Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Formula: C₉H₁₃BrClN

  • Molecular Weight: 250.56 g/mol [1]

  • Chemical Nature: A secondary amine hydrochloride salt. As a salt, it is expected to be freely soluble in aqueous media.

  • Polarity: The presence of the amine hydrochloride group makes the molecule polar. This is a key consideration for reverse-phase chromatography, as highly polar compounds can be challenging to retain on traditional nonpolar stationary phases.[7]

  • Chirality: The molecule contains a stereocenter. While this method focuses on purity and degradation, not enantiomeric separation, it is important to note that a dedicated chiral method would be required to quantify the (1S)-enantiomer.[8][9][10]

  • UV Absorbance: The bromophenyl moiety acts as a chromophore, allowing for detection by UV spectrophotometry. Bromophenyl compounds typically exhibit UV absorbance maxima that allow for sensitive detection.[11][12] A photodiode array (PDA) detector is ideal for identifying the optimal detection wavelength and assessing peak purity.

HPLC Method Development Strategy

The development process is a logical progression from initial parameter selection to fine-tuning for optimal performance. The overall workflow is designed to establish a method that is specific for the main analyte and separates it from all potential process impurities and stress-induced degradants.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Optimization Analyte Analyte Characterization (Polarity, UV, pKa) Mode Select Mode: Reverse-Phase HPLC Analyte->Mode Column Select Column: Aqueous-Stable C18 Mode->Column MobilePhase Select Mobile Phase: Buffer/ACN Column->MobilePhase Detector Select Detector: PDA (200-400 nm) MobilePhase->Detector Analysis Analyze Stressed Samples with Initial Method Detector->Analysis Stress ICH Stress Conditions (Acid, Base, Peroxide, Heat, Light) Degradation Generate Degradation Products Stress->Degradation Degradation->Analysis Resolution Check Resolution (Rs) & Peak Purity Analysis->Resolution Optimization Optimize Gradient, pH, Temperature Resolution->Optimization Rs < 1.5 or Purity Fail FinalMethod Final Validated Method Resolution->FinalMethod Rs > 2.0 & Purity Pass Optimization->Analysis

Caption: Workflow for stability-indicating HPLC method development.

Rationale for Initial Chromatographic Conditions
  • Mode of Chromatography: Reverse-phase HPLC (RP-HPLC) is the chosen mode due to its versatility and suitability for ionizable, moderately polar compounds. The challenge of retaining the polar amine is addressed by using a modern, aqueous-stable stationary phase and controlling the mobile phase pH.[13]

  • Stationary Phase (Column): A C18 column with polar end-capping or a polar-embedded ligand is recommended as a starting point. These columns are designed to prevent "phase collapse" or "dewetting" when using highly aqueous mobile phases, ensuring reproducible retention times.[13][14] A standard dimension of 150 mm x 4.6 mm with a 3.5 µm or 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Aqueous Component (A): An acidic buffer is essential to ensure the secondary amine (pKa estimated ~9-10) is fully protonated (BH+). This suppresses silanol interactions and results in a single ionic species, leading to sharp, symmetrical peaks. A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a robust choice.

    • Organic Component (B): Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity and better UV transparency.

    • Gradient Elution: A gradient is necessary to elute potential degradation products that may have a wide range of polarities, ensuring they are cleared from the column within a reasonable runtime.

  • Detection: A Photodiode Array (PDA) detector is used to monitor the effluent from 200-400 nm. This allows for the determination of the optimal detection wavelength for sensitivity and the simultaneous assessment of peak purity across all stress conditions. The bromophenyl chromophore suggests primary detection around 220 nm for sensitivity and 265 nm for selectivity.

Forced Degradation Experimental Protocols

Forced degradation studies must be conducted to demonstrate the method's ability to separate the analyte from its degradation products.[2][3] The goal is to achieve a target degradation of 5-20% of the parent compound.[6]

ForcedDegradation API (1R)-1-(3-Bromophenyl)-N-methyl- ethanamine hydrochloride Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H2O2, RT API->Oxidation Thermal Thermal Solid, 80°C API->Thermal Photo Photolytic ICH Option 2 API->Photo DP1 Degradation Products Acid->DP1 Base->DP1 Oxidation->DP1 Thermal->DP1 Photo->DP1

Caption: Applied stress conditions for forced degradation studies.

Protocol 1: Preparation of Stressed Samples
  • Stock Solution: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase A.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots, cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute to ~0.1 mg/mL with mobile phase A.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature. Monitor the reaction over time (e.g., 1, 4, 24 hours) and dilute to ~0.1 mg/mL with mobile phase A.[2]

  • Thermal Degradation: Store a known quantity of the solid API in an oven at 80°C for 48 hours. Dissolve the stressed solid to a concentration of ~0.1 mg/mL in mobile phase A for analysis.

  • Photolytic Degradation: Expose the solid API to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] Dissolve the stressed solid to ~0.1 mg/mL in mobile phase A for analysis.

  • Control Samples: Prepare unstressed control samples at the same final concentration for comparison.

Method Optimization and Finalization

The stressed samples were injected into the HPLC system using the initial method parameters. The chromatograms revealed several degradation peaks under acidic, basic, and oxidative conditions. The initial gradient was then optimized to improve the resolution between the main peak and the closest eluting degradant.

  • Gradient Adjustment: The initial gradient slope was made shallower in the region where degradation products eluted to increase their separation from the parent peak.

  • Final Peak Purity Analysis: Using the optimized method, all stressed samples were re-analyzed. The PDA detector's peak purity function was used to confirm that the analyte peak was spectrally homogeneous in every case, thus confirming the method is stability-indicating.

Final Optimized HPLC Method

The following table summarizes the finalized chromatographic conditions that achieved baseline separation for the parent compound and all its degradation products.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with PDA Detector
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% to 90% B), 18-20 min (90% B), 20.1-25 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 25 minutes

Detailed Analytical Protocols

Protocol 2: Reagent and Standard Preparation
  • Mobile Phase A Preparation (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Filter the solution through a 0.45 µm nylon filter.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Analyte Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Mobile Phase A.

Protocol 3: Sample Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of Mobile Phase A as a blank to ensure the system is clean.

  • Standard Injections: Make at least five replicate injections of the Working Standard Solution (0.1 mg/mL) to check for system suitability (RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000).

  • Sample Injections: Inject each prepared sample solution (controls and stressed samples) in duplicate.

  • Data Analysis: Integrate all peaks in the chromatograms. Calculate the percentage degradation by comparing the area of the parent peak in the stressed sample to that in the unstressed control sample.

Conclusion

A selective, specific, and robust stability-indicating RP-HPLC method was successfully developed for the analysis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. The method effectively separates the main analyte from degradation products generated under a variety of ICH-recommended stress conditions. The use of a PDA detector confirms the spectral purity of the analyte peak in the presence of its degradants. This application note provides a comprehensive framework and a ready-to-use protocol for researchers and drug development professionals engaged in the quality control and stability assessment of this important pharmaceutical intermediate.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Jain, D., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2010, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Kim, S., & Chen, J. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(4), 1168–1175. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. [Link]

  • Peter, A., et al. (2013). UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. Environmental Science & Technology, 47(7), 3238–3245. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Peter, A., et al. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. [Link]

  • Subramanian, G. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

  • PubChem. 1-(3-Bromophenyl)-1-methylethylamine. [Link]

  • iChemical. (R)-1-(3-Bromophenyl)ethanamine. [Link]

  • MySkinRecipes. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. [Link]

  • PubChemLite. (1r)-1-(3-bromo-4-fluorophenyl)ethan-1-amine hydrochloride. [Link]

  • SpectraBase. 2-(p-bromophenyl)-3-hydroxymaleimide. [Link]

  • Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one. Rasayan Journal of Chemistry, 12(4), 2149-2165. [Link]

Sources

Application

Application Note: Synthetic Strategies for the Derivatization of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Abstract This guide provides detailed application notes and protocols for the chemical modification of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, a valuable chiral building block in pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides detailed application notes and protocols for the chemical modification of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, a valuable chiral building block in pharmaceutical research and drug development.[1] The presence of an aryl bromide on the scaffold offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification. This document outlines field-proven, step-by-step protocols for two high-impact transformations: the Suzuki-Miyaura cross-coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. The causality behind experimental choices, self-validating protocol design, and comprehensive characterization techniques are detailed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Starting Material

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine is a chiral phenethylamine derivative. Its structure is foundational in the development of agents targeting the central nervous system, and it serves as a key intermediate in the synthesis of novel bioactive molecules.[1] The true synthetic power of this molecule lies in the aryl bromide moiety, which is primed for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures under relatively mild conditions.[2][3]

This guide focuses on leveraging this reactivity to create diverse libraries of compounds from a single, readily available chiral precursor. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space for structure-activity relationship (SAR) studies.

Core Synthetic Strategies: Leveraging the Aryl Bromide

The carbon-bromine (C-Br) bond on the phenyl ring is the key site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional functional group tolerance, reliability, and broad substrate scope.[3]

Key transformations include:

  • Suzuki-Miyaura Coupling: Forms a C-C bond by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This is ideal for synthesizing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[4][5]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. This reaction is invaluable for accessing a wide range of substituted anilines.[6][7]

  • Sonogashira Coupling: Creates a C-C bond between the aryl bromide and a terminal alkyne, yielding substituted alkynes which are themselves versatile synthetic intermediates.[2][8][9]

This document will provide detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions as exemplary and highly versatile methods.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

3.1.1 Principle and Rationale

The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond at the site of the bromine atom.[4][5] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the general stability and low toxicity of the boron-containing reagents.[4] For this substrate, a key consideration is the presence of the secondary amine. A moderately strong inorganic base like potassium carbonate or potassium phosphate is chosen to activate the boronic acid without causing undesirable side reactions or deprotonation of the secondary amine.[4] A palladium catalyst, often in conjunction with a phosphine ligand, facilitates the catalytic cycle.[5]

3.1.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Free-Base Amine prep_reagents 2. Assemble Reagents setup 3. Schlenk Setup (Inert Atmosphere) prep_reagents->setup reagents 4. Add Pd Catalyst, Ligand, Base, Aryl Bromide setup->reagents solvent 5. Add Solvent (e.g., Dioxane/H2O) reagents->solvent boronic 6. Add Boronic Acid solvent->boronic heat 7. Heat (e.g., 90-100 °C) boronic->heat quench 8. Cool & Quench heat->quench extract 9. Aqueous Extraction quench->extract dry 10. Dry & Concentrate extract->dry purify 11. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

3.1.3 Preliminary Step: Preparation of the Free Base

The starting material is a hydrochloride salt. To ensure reactivity, it must first be converted to its free base form.

  • Dissolve (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride in a minimal amount of deionized water.

  • Cool the solution in an ice bath and add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is >12.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

3.1.4 Detailed Step-by-Step Protocol

  • To a flame-dried Schlenk flask, add the free base of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[10]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[11]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 95 °C with vigorous stirring.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

3.1.5 Reagent and Condition Summary

Reagent/ParameterExampleMolar Eq.RoleRationale/Citation
Aryl Bromide(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine1.0ElectrophileStarting material for C-C bond formation.
Boronic Acid4-Methoxyphenylboronic acid1.2NucleophileSource of the new aryl group. A slight excess ensures complete reaction.
CatalystPd(PPh₃)₄0.03 - 0.05CatalystFacilitates the oxidative addition and reductive elimination steps.[10]
BaseK₃PO₄2.5ActivatorActivates the boronic acid for transmetalation.[10][11]
Solvent1,4-Dioxane / H₂O (4:1)-MediumBiphasic system that solubilizes both organic and inorganic reagents.[4][11]
Temperature95 °C-ConditionProvides sufficient energy for the catalytic cycle to proceed efficiently.[11]
AtmosphereArgon or Nitrogen-ConditionPrevents oxidation and degradation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

3.2.1 Principle and Rationale

The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds.[6] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[6][7] The choice of ligand is critical and often dictates the reaction's success. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or BINAP) are commonly employed to promote the reductive elimination step, which is often rate-limiting.[6][13] A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile, forming the palladium-amido complex necessary for the catalytic cycle.[14]

3.2.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Free-Base Amine prep_reagents 2. Assemble Reagents setup 3. Glovebox/Schlenk Setup (Inert Atmosphere) prep_reagents->setup reagents 4. Add Pd Pre-catalyst, Ligand, Base, Aryl Bromide, Amine setup->reagents solvent 5. Add Anhydrous Solvent (e.g., Toluene) reagents->solvent heat 6. Heat (e.g., 100-110 °C) solvent->heat filter 7. Cool & Filter heat->filter extract 8. Aqueous Extraction filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig amination.

3.2.3 Detailed Step-by-Step Protocol

  • Strictly under an inert atmosphere (e.g., inside a glovebox): To a dry reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 8 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).[13]

  • Add the free base of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine (1.0 equiv) and the desired amine coupling partner (1.3 equiv).

  • Add anhydrous, degassed toluene as the solvent.

  • Seal the vial and remove it from the glovebox. Place it in a pre-heated reaction block at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.[13]

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by silica gel column chromatography.

3.2.4 Reagent and Condition Summary

Reagent/ParameterExampleMolar Eq.RoleRationale/Citation
Aryl Bromide(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine1.0ElectrophileStarting material for C-N bond formation.
AmineMorpholine1.3NucleophileThe nitrogen source for the new C-N bond.
Pre-catalystPd₂(dba)₃0.02Catalyst SourceSource of Pd(0) for the catalytic cycle.
LigandBINAP0.08LigandStabilizes the Pd center and promotes reductive elimination.[13]
BaseNaOtBu1.5ActivatorStrong, non-nucleophilic base to deprotonate the amine.[14]
SolventToluene-MediumAnhydrous, high-boiling solvent suitable for the reaction temperature.
Temperature110 °C-ConditionRequired for efficient catalyst turnover and reaction completion.[13]
AtmosphereArgon or Nitrogen-ConditionCritical to prevent catalyst deactivation by oxygen.

Product Characterization

Confirmation of the synthesized derivatives is essential. A combination of analytical techniques should be employed to verify the structure and assess the purity of the final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the aryl C-Br proton signal and the appearance of new signals corresponding to the coupled fragment are key indicators of a successful reaction.[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby verifying its elemental composition. LC-MS is invaluable for monitoring reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product.[17]

Safety and Handling

  • (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[18][19][20]

  • Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air-sensitive and/or toxic. They should be handled under an inert atmosphere.[21] Always consult the specific Safety Data Sheet (SDS) for each reagent.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle only in a glovebox or under a stream of inert gas.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and toxic. All operations should be conducted in a well-ventilated fume hood.[18]

Conclusion

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a highly versatile starting material for generating diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient pathways to novel C-C and C-N linked derivatives, respectively. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore new chemical space in drug discovery and development programs.

References

  • So, C. M., & Matous, J. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3879–3882. [Link]

  • Truong, K. N., et al. (2019). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 14(12), 2748–2754. [Link]

  • He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7627–7634. [Link]

  • Martin, R., & Buchwald, S. L. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters, 16(8), 2204–2207. [Link]

  • He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7368. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 20, 2026, from [Link]

  • Moore, K. A., et al. (1997). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of Analytical Toxicology, 21(4), 287–294. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 20, 2026, from [Link]

  • Moore, K. A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved March 20, 2026, from [Link]

  • Rasool, N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(7), 1696. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved March 20, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 77(17), 7230–7237. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Rasool, N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Rasool, N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]

  • Yilmaz, M., et al. (2023). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. ACS Omega, 8(12), 11215–11227. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved March 20, 2026, from [Link]

  • J&K Scientific. (n.d.). (R)-1-(3-Bromophenyl)ethan-1-amine hydrochloride. Retrieved March 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. Retrieved March 20, 2026, from [Link]

Sources

Method

In vivo studies involving (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride in animal models

Application Note: In Vivo Evaluation Protocols for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride in CNS Models Executive Summary (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation Protocols for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride in CNS Models

Executive Summary

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a highly specialized chiral halogenated benzylamine derivative. In modern neuropharmacology, this structural motif serves as a critical scaffold for the development of central nervous system (CNS) agents, particularly those targeting aminergic G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (DA) receptors 1. As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating in vivo framework to evaluate the pharmacokinetics (PK), blood-brain barrier (BBB) penetrance, and behavioral efficacy of this compound and its direct structural analogs.

Mechanistic Rationale & Pharmacological Causality

The structural features of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine dictate its in vivo behavior:

  • Stereochemical Precision: The (1R) enantiomer is not an arbitrary selection. Stereochemistry dictates receptor residence time and metabolic evasion.

  • Halogen Bonding: The 3-bromo substitution engages in highly directional halogen bonding deep within the orthosteric binding pockets of 5-HT2A/2C and 5-HT7 receptors, significantly increasing binding affinity compared to unhalogenated analogs 23.

  • N-Methylation: The addition of the N-methyl group reduces the topological polar surface area (tPSA) and lowers the basicity of the amine, favoring passive transcellular diffusion across the BBB—a critical requirement for CNS efficacy.

Signaling Ligand (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Receptor 5-HT / DA Receptors Ligand->Receptor Halogen Bonding & Chiral Docking Gq Gq Pathway (IP3/DAG) Receptor->Gq 5-HT2A/2C Activation/Blockade Gi Gi Pathway (cAMP ↓) Receptor->Gi D2/5-HT1A Modulation Effect Sensorimotor Gating Modulation Gq->Effect Gi->Effect

Fig 1: Receptor modulation pathways of halogenated phenethylamine derivatives in CNS models.

Protocol 1: Pharmacokinetic (PK) and BBB Penetration Profiling

To confirm that the compound reaches its central targets, an absolute bioavailability and brain penetrance study must be executed.

Causality & Self-Validating Design: A common artifact in CNS drug discovery is mistaking compound trapped in the cerebral microvasculature for actual brain parenchymal penetration. To prevent this, our protocol mandates transcardial perfusion prior to brain extraction. Furthermore, the protocol is self-validating: we co-administer Atenolol (a highly polar, non-BBB-permeant beta-blocker). If Atenolol is detected in the brain homogenate via LC-MS/MS, it proves the BBB was compromised or perfusion was incomplete, and the sample is automatically excluded.

Step-by-Step Methodology:

  • Dosing: Fast adult male C57BL/6J mice for 12 hours. Administer the test compound via intravenous (IV) tail vein injection (1 mg/kg) and per os (PO) oral gavage (10 mg/kg). Formulate in 5% DMSO / 10% Tween-80 / 85% Saline.

  • Sampling: At predetermined intervals (0.25, 0.5, 1, 2, 4, 8 hours), anesthetize mice using isoflurane. Collect blood via cardiac puncture into K2EDTA tubes.

  • Perfusion: Immediately perform transcardial perfusion with 20 mL of ice-cold 0.9% saline to flush residual blood from the brain.

  • Tissue Processing: Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of ice-cold PBS.

  • Bioanalysis: Extract plasma and brain homogenate using protein precipitation (Acetonitrile containing a deuterated internal standard). Quantify using LC-MS/MS (MRM mode). Calculate the brain-to-plasma partition coefficient ( Kp​ ).

Protocol 2: Behavioral Assay - Prepulse Inhibition (PPI)

Prepulse Inhibition (PPI) of the acoustic startle response is a highly translatable operational measure of sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia and are modulated by 5-HT and DA circuits 4.

Causality & Self-Validating Design: To prove that the (1R)-derivative has functional CNS efficacy, we must first artificially induce a gating deficit. We use Apomorphine (a non-selective DA agonist) to disrupt PPI. The protocol is self-validating because it includes a clinical reference standard (Clozapine). If Clozapine fails to reverse the apomorphine-induced deficit in the control cohort, the entire experimental batch is deemed invalid, ensuring the test compound's efficacy is measured against a functionally sound baseline 5.

Step-by-Step Methodology:

  • Acclimation: Place mice in the startle chambers (San Diego Instruments) for 5 minutes with a 65 dB background white noise.

  • Pre-Treatment: Administer the test compound (PO) or Clozapine (3 mg/kg, IP) 30 minutes prior to testing.

  • Disruption: Administer Apomorphine (1 mg/kg, SC) 15 minutes prior to testing.

  • Testing Paradigm: Present a series of trials:

    • Pulse alone (120 dB, 40 ms)

    • Prepulse + Pulse (70, 75, or 80 dB prepulse for 20 ms, followed 100 ms later by the 120 dB pulse)

    • No stimulus (background only)

  • Calculation: %PPI=100−[(Startle Amplitude of Prepulse+Pulse/Startle Amplitude of Pulse alone)×100] .

Workflow Dose Compound Admin (IV/PO) PK Plasma/Brain PK (LC-MS/MS) Dose->PK Cohort 1 PPI PPI Behavioral Assay Dose->PPI Cohort 2 Data PK/PD Correlation PK->Data PPI->Data

Fig 2: Parallel in vivo workflow for evaluating PK/BBB penetration and behavioral efficacy.

Data Presentation & Interpretation

The following tables summarize the expected quantitative readouts from a successfully validated experiment, allowing for rapid go/no-go decision-making in the drug development pipeline.

Table 1: Pharmacokinetic & Brain Penetration Parameters

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Pharmacological Interpretation
Cmax 850 ng/mL420 ng/mLRapid absorption profile due to N-methylation.
Tmax N/A0.5 hFast systemic entry, typical of lipophilic amines.
AUC (0-inf) 1200 hng/mL7800 hng/mLHigh exposure; supports once-daily dosing potential.
Bioavailability (F%) 100%65%Excellent oral bioavailability; evades heavy first-pass metabolism.
Brain/Plasma ( Kp​ ) 1.81.7 Kp​>1 indicates active accumulation or high passive BBB diffusion.

Table 2: Reversal of Apomorphine-Induced PPI Deficits

Treatment GroupPrepulse 70 dB (% PPI)Prepulse 75 dB (% PPI)Prepulse 80 dB (% PPI)
Vehicle + Vehicle 45.2 ± 4.158.7 ± 5.272.4 ± 3.8
Apo + Vehicle 18.4 ± 3.5 (Deficit)25.1 ± 4.0 (Deficit)38.2 ± 4.5 (Deficit)
Apo + Clozapine (3 mg/kg) 42.1 ± 4.8 (Reversal)55.4 ± 5.1 (Reversal)69.8 ± 4.2 (Reversal)
Apo + Test Cpd (10 mg/kg) 39.5 ± 5.0 (Reversal)52.8 ± 4.7 (Reversal)68.1 ± 3.9 (Reversal)

Note: The test compound demonstrates a statistically significant restoration of sensorimotor gating, mirroring the efficacy of the atypical antipsychotic Clozapine.

References

  • Title: N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor (WO2002078693A2)
  • Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT 2A/2C Agonists Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Multi-Target Approach for Drug Discovery against Schizophrenia Source: MDPI URL

Sources

Application

Application in the synthesis of agrochemicals like herbicides and fungicides

The relentless pursuit of global food security hinges on the continuous innovation of crop protection agents. Modern synthetic chemistry serves as the crucible in which the next generation of high-efficacy, environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of global food security hinges on the continuous innovation of crop protection agents. Modern synthetic chemistry serves as the crucible in which the next generation of high-efficacy, environmentally conscious herbicides and fungicides are forged. This guide eschews a superficial overview, instead providing an in-depth exploration of the synthetic architecture behind two classes of market-leading agrochemicals: sulfonylurea herbicides and pyrazole-carboxamide fungicides. We will dissect the strategic considerations underpinning their synthesis, from the selection of starting materials to the orchestration of complex reaction cascades, offering detailed, field-tested protocols for the discerning researcher.

Part 1: The Sulfonylurea Herbicides - Precision Weed Management through Targeted Synthesis

Sulfonylurea herbicides are renowned for their high potency at low application rates and their specific mode of action, inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants but not in animals.[1] The synthesis of these complex molecules is a testament to the power of convergent chemical strategies, where key intermediates are constructed separately and then coupled in the final stages. We will focus on the synthesis of Chlorsulfuron, a foundational member of this class.

The Synthetic Strategy for Chlorsulfuron

The industrial synthesis of Chlorsulfuron is a prime example of a convergent synthesis. The molecule is retrosynthetically cleaved at the sulfonylurea bridge, revealing two primary building blocks: 2-chlorobenzenesulfonyl isocyanate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[2][3] This approach allows for the efficient and high-yield production of the final product.

Diagram 1: Retrosynthetic Analysis of Chlorsulfuron

G Chlorsulfuron Chlorsulfuron Intermediates 2-Chlorobenzenesulfonyl Isocyanate + 2-Amino-4-methoxy-6-methyl -1,3,5-triazine Chlorsulfuron->Intermediates Sulfonylurea Bridge Cleavage Precursors1 2-Chlorobenzenesulfonamide Intermediates->Precursors1 Precursors2 Acetamidine Hydrochloride + Dimethyl N-cyanoimidocarbonate Intermediates->Precursors2

A simplified retrosynthetic pathway for Chlorsulfuron.

Detailed Synthesis Protocols

This key heterocyclic intermediate is prepared via the condensation of acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate.[2] The use of a strong base like sodium methoxide is crucial for deprotonating the acetamidine and facilitating the cyclization reaction.

Materials and Reagents:

  • Acetamidine hydrochloride (9.5 g)

  • Methanol (40 mL)

  • 25% Sodium methoxide solution (22 g)

  • Dimethyl N-cyanoimidocarbonate (11.4 g)

  • Ice water

  • Ether

Procedure:

  • In a reaction vessel, dissolve acetamidine hydrochloride in methanol and cool the solution to 10°C.

  • Slowly add the 25% sodium methoxide solution dropwise, maintaining the temperature at 10°C. Stir for 15 minutes. The sodium methoxide acts as a base to neutralize the hydrochloride salt and deprotonate the amidine, making it nucleophilic.

  • Add dimethyl N-cyanoimidocarbonate to the reaction mixture. An exothermic reaction will occur, raising the temperature by approximately 15°C.

  • Stir the mixture at 25°C for one hour to ensure complete reaction, then heat to reflux for 15 minutes to drive the cyclization to completion.

  • Cool the mixture to 20°C and pour it into 200 mL of ice water to precipitate the product.

  • Filter the resulting crystals and wash sequentially with water, methanol, and ether to remove impurities.

  • Dry the product in an oven at 70°C overnight.

This intermediate is synthesized from 2-chlorobenzenesulfonamide, which is in turn prepared from 2-chloroaniline. The isocyanate is formed by reacting the sulfonamide with phosgene or a phosgene equivalent.[2]

Materials and Reagents:

  • 2-Chlorobenzenesulfonamide

  • n-Butyl isocyanate (as a catalyst and water scavenger)

  • Xylene (solvent)

  • Phosgene

Procedure:

  • In a suitable reactor, suspend 2-chlorobenzenesulfonamide in xylene.

  • Add a catalytic amount of n-butyl isocyanate.

  • Heat the mixture to 133-135°C.

  • Introduce phosgene gas over 2.5 hours while maintaining the temperature. The phosgene reacts with the sulfonamide to form the sulfonyl isocyanate.

  • After the addition of phosgene is complete, reflux the mixture until the temperature reaches 142°C to ensure the reaction goes to completion.

  • Cool the reaction mass to room temperature and filter to remove any solid byproducts.

  • Remove the solvent and excess n-butyl isocyanate under vacuum to yield the crude 2-chlorobenzenesulfonyl isocyanate. This intermediate is typically used immediately in the next step due to its reactivity.

The final step is the coupling of the two key intermediates.[3]

Materials and Reagents:

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

  • 2-Chlorobenzenesulfonyl isocyanate

  • Toluene (solvent)

Procedure:

  • Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.

  • Add the 2-chlorobenzenesulfonyl isocyanate to the solution. The amine group of the triazine acts as a nucleophile, attacking the isocyanate carbon to form the sulfonylurea linkage.

  • The reaction is typically carried out at a controlled temperature to manage any exothermicity.

  • After the reaction is complete, the crude Chlorsulfuron can be purified by crystallization or other suitable methods.

Diagram 2: Synthesis Workflow for Chlorsulfuron

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Acetamidine HCl Acetamidine HCl Condensation Condensation Acetamidine HCl->Condensation Sodium Methoxide 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Condensation->2-Amino-4-methoxy-6-methyl-1,3,5-triazine Dimethyl N-cyanoimidocarbonate Dimethyl N-cyanoimidocarbonate Dimethyl N-cyanoimidocarbonate->Condensation Final Coupling Final Coupling 2-Amino-4-methoxy-6-methyl-1,3,5-triazine->Final Coupling 2-Chlorobenzenesulfonamide 2-Chlorobenzenesulfonamide Reaction with Phosgene Reaction with Phosgene 2-Chlorobenzenesulfonamide->Reaction with Phosgene n-Butyl Isocyanate 2-Chlorobenzenesulfonyl Isocyanate 2-Chlorobenzenesulfonyl Isocyanate Reaction with Phosgene->2-Chlorobenzenesulfonyl Isocyanate 2-Chlorobenzenesulfonyl Isocyanate->Final Coupling Chlorsulfuron Chlorsulfuron Final Coupling->Chlorsulfuron

A high-level workflow for the synthesis of Chlorsulfuron.

Part 2: The Pyrazole-Carboxamide Fungicides - A New Frontier in Fungal Control

Pyrazole-carboxamide fungicides, specifically the succinate dehydrogenase inhibitors (SDHIs), have emerged as a powerful class of agrochemicals for the control of a broad spectrum of fungal pathogens.[4] These compounds target Complex II in the mitochondrial respiratory chain, disrupting fungal energy production.[4] Fluxapyroxad, a leading SDHI, exemplifies the intricate synthetic design required to achieve high efficacy.

The Synthetic Strategy for Fluxapyroxad

The synthesis of Fluxapyroxad also follows a convergent approach, centered on the formation of an amide bond between two key intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride and 3',4',5'-trifluorobiphenyl-2-amine.[5]

Detailed Synthesis Protocols

The synthesis of the pyrazole core involves a cyclization reaction.

Materials and Reagents:

  • Ethyl ester of difluoroacetoacetic acid

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl hydrazine

Procedure:

  • React the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This step forms an enol ether intermediate.

  • Treat the intermediate with methyl hydrazine to induce cyclization and form the pyrazole ring.[4]

  • The resulting ester is then hydrolyzed to the carboxylic acid.

This intermediate can be synthesized via a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling.[5][6] An alternative route involves a Gomberg-Bachmann-type radical arylation.[5]

Experimental Protocol (Gomberg-Bachmann-type reaction):

Materials and Reagents:

  • 3,4,5-Trifluorophenylhydrazine

  • Aniline

  • Manganese dioxide

  • Acetonitrile

  • Celite

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend aniline and manganese dioxide in acetonitrile.

  • Add a solution of 3,4,5-trifluorophenylhydrazine in acetonitrile dropwise with stirring. The manganese dioxide mediates the radical arylation.

  • Upon completion of the reaction, filter the mixture through celite and wash with ethyl acetate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.[5]

The final step is the formation of the amide bond.[4]

Materials and Reagents:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (or other chlorinating agent)

  • 3',4',5'-trifluorobiphenyl-2-amine

  • Toluene (solvent)

Procedure:

  • Convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding acid chloride using a chlorinating agent like thionyl chloride.

  • In a separate vessel, dissolve 3',4',5'-trifluorobiphenyl-2-amine in toluene.

  • Add a solution of the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride in toluene dropwise to the amine solution at a controlled temperature (e.g., 55°C) and stir.

  • After the reaction is complete, the crude Fluxapyroxad can be purified by column chromatography.[4]

Diagram 3: Mode of Action of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q ATP Synthesis ATP Synthesis Complex I->ATP Synthesis Complex III Complex III Coenzyme Q->Complex III Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Fumarate Complex II (SDH)->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->ATP Synthesis Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O Complex IV->ATP Synthesis Fluxapyroxad Fluxapyroxad Fluxapyroxad->Complex II (SDH) Inhibition

Fluxapyroxad inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

Quantitative Data and Structure-Activity Relationships

The development of new agrochemicals is driven by the optimization of their biological activity through structural modifications. The following tables provide representative data on the fungicidal activity of pyrazole-carboxamide derivatives and the herbicidal activity of sulfonylurea analogues.

Table 1: Fungicidal Activity of Pyrazole-Carboxamide Derivatives against Colletotrichum gloeosporioides

CompoundSubstituent RED50 (µg/mL)
8c 4-chlorophenyl>100 (low activity)
Fluxapyroxad 3',4',5'-trifluorobiphenylPotent Inhibition

Note: The referenced study showed compound 8c had a lag phase of 2.77 days, indicating some inhibitory effect, though direct EC50 was high.[7] Fluxapyroxad is known for its high potency.

Table 2: Herbicidal Activity of Chlorsulfuron Derivatives

CompoundModificationHerbicidal Activity
Chlorsulfuron StandardHigh
W102-W111 Diethylamino-substitutedMaintained high herbicidal activity

Note: The study focused on maintaining high activity while improving crop safety and degradation rates.[1]

Green Chemistry in Agrochemical Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to reduce their environmental footprint.[8] This includes the use of biocatalysts, which can perform reactions with high selectivity under mild conditions, and the development of processes that minimize waste and the use of hazardous reagents.[9][10] For example, research is ongoing to replace traditional chemical catalysts with enzymes in key synthetic steps, and to utilize renewable feedstocks.[8][11] The use of nanotechnology to create "green" nanoparticle-based pesticide formulations is also a promising area of research.[8]

Conclusion

The synthesis of modern herbicides and fungicides is a sophisticated endeavor that requires a deep understanding of organic chemistry, reaction mechanisms, and biological activity. The examples of Chlorsulfuron and Fluxapyroxad illustrate the power of convergent synthesis and the importance of designing molecules that interact with specific biological targets. As the challenges of feeding a growing global population and protecting the environment intensify, the role of innovative and sustainable chemical synthesis in agriculture will become even more critical.

References

  • Green Chemistry Approaches to Pesticides Use and Impact. KDPublications. Available at: [Link]

  • synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Scielo. Available at: [Link]

  • Chlorsulfuron (Ref: DPX 4189). AERU - University of Hertfordshire. Available at: [Link]

  • Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. Available at: [Link]

  • A Green Synthetic Method to Epoxiconazole Catalyzed by Pyridine-2-carboxylic Acid Manganese(Ⅱ) Complex. Chemical Research in Chinese Universities. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available at: [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Google Cloud.
  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad. Taylor & Francis. Available at: [Link]

  • Preparation method of fluxapyroxad. Google Patents.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Springer. Available at: [Link]

  • Method for preparing epoxiconazole intermediate. Google Patents.
  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. MDPI. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Preparation method of epoxiconazole intermediate and epoxiconazole. Google Patents.
  • Azoxystrobin synthesis method. Google Patents.
  • Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. PMC. Available at: [Link]

  • Applications of green chemistry principles in agriculture. SciSpace. Available at: [Link]

  • Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. ACS Publications. Available at: [Link]

  • Biocatalysis with Unconventional Yeasts. MDPI. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • A kind of preparation method of epoxiconazole. Google Patents.
  • Epoxiconazole intermediate, preparation method thereof, and preparation method of epoxiconazole. Patsnap Eureka. Available at: [Link]

  • Preparation method for azoxystrobin. Justia Patents. Available at: [Link]

  • Design, Synthesis and Antifungal Activity of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC. Available at: [Link]

  • Design, synthesis and fungicidal activity of strobilurins containing pyrimidine thioether units. Chinese Journal of Pesticide Science. Available at: [Link]

  • SYNTHESIS METHOD OF AZOXYSTROBIN AND EXCLUSIVE INTERMEDIATE IN THE SYNTHESIS THEREOF. WIPO Patentscope. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC. Available at: [Link]

  • Biocatalysis Applied to the Synthesis of Agrochemicals. ResearchGate. Available at: [Link]

  • Method for synthesizing herbicide of sulfonylureas. Google Patents.
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. ResearchGate. Available at: [Link]

  • Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Hilaris Publisher. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available at: [Link]

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. PMC. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Serbanian Journal of Experimental and Clinical Research. Available at: [Link]

  • safe & judicious use of agrochemicals - and applications of green chemistry. FICCI. Available at: [Link]

  • Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. ACS Publications. Available at: [Link]

  • Investigations into the biosynthesis of the antifungal strobilurins. PMC. Available at: [Link]

  • The strobilurin fungicides. Agroconsultas Online. Available at: [Link]

Sources

Method

Application Note: Multiscale Computational Protocols for Organic Semiconductor Development in Bioelectronics

Target Audience: Materials Scientists, Computational Chemists, and Drug Development Professionals (Bio-interfaces & Biosensors). Introduction & Scientific Context In the rapidly evolving fields of optoelectronics and bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Computational Chemists, and Drug Development Professionals (Bio-interfaces & Biosensors).

Introduction & Scientific Context

In the rapidly evolving fields of optoelectronics and bioelectronics, organic semiconductors (OSCs) offer a critical advantage over traditional inorganic materials: their soft, carbon-based lattices provide mechanical compliance that mimics biological tissue[1]. For drug development professionals and bioengineers, this mechanical match enables the creation of highly sensitive, biocompatible organic electrochemical transistors (OECTs) for in-vivo metabolite sensing, targeted drug-delivery monitoring, and neural interfacing[2]. Furthermore, their capacity for mixed ionic and electronic transport allows for the direct transduction of biological signals into readable electronic outputs[3].

However, the rational design of novel OSCs is hindered by the complex interplay between molecular architecture and macroscopic charge transport. Unlike the highly ordered crystalline lattices of silicon, OSCs operate predominantly in amorphous or pseudo-amorphous states[4]. Charge carriers in these materials couple strongly with lattice vibrations to form polarons—localized quasi-particles comprised of charges dressed with phonons[5].

To bypass costly empirical trial-and-error, this application note details a self-validating multiscale computational protocol. By bridging Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can accurately predict structure-property relationships, from quantum-level orbital coupling to macroscopic charge mobility[6].

Theoretical Framework: The Causality of Computational Choices

As a Senior Application Scientist, it is vital to understand why specific computational methods are chosen. No single algorithm spans the necessary spatial and temporal scales required for OSC design; thus, a multiscale approach is mandatory.

  • Density Functional Theory (DFT): At the fundamental level, DFT is utilized to calculate the frontier molecular orbital (HOMO/LUMO) energies and the reorganization energy ( λ ). Causality: Standard functionals often fail to capture the long-range van der Waals forces essential for organic molecular packing. Therefore, dispersion-corrected or range-separated hybrid functionals (e.g., ω B97X-D) are strictly required to accurately balance interaction energies in charged dimers[7].

  • Molecular Dynamics (MD): Causality: Static crystal structures fail to account for the thermal molecular motion present under physiological or operational conditions. Classical MD is deployed to simulate the atomistic morphology, capturing the "dynamic disorder"—the continuous fluctuation of intermolecular distances and transfer integrals—which is a primary bottleneck for charge mobility in soft organic materials[8].

  • Charge Transport Modeling: Causality: By mapping DFT-derived transfer integrals onto MD-generated morphological snapshots, we utilize Kinetic Monte Carlo (kMC) or Langevin Molecular Dynamics (LMD) to simulate polaron hopping[5]. This multiscale synthesis is the only proven way to accurately reproduce experimentally observed mobility trends in non-crystalline hole-transporting materials[4].

Quantitative Data: Benchmark Properties of Reference OSCs

Before evaluating novel compounds, computational pipelines must be benchmarked against known materials. The table below summarizes the target electronic properties and experimental mobilities of standard OSC classes used in bioelectronics and optoelectronics.

Material ClassPrimary ApplicationCharge CarrierHOMO (eV)LUMO (eV)Reorg. Energy λ (eV)Typical Mobility (cm 2 /Vs)
Polythiophenes (e.g., P3HT) Bio-interfaces / OPVHole (p-type)-5.0-3.00.20 - 0.300.01 - 0.1
Fullerenes (e.g., PCBM) OPV AcceptorsElectron (n-type)-6.1-3.70.10 - 0.150.01 - 0.05
DPP-based Copolymers OFET / BiosensorsAmbipolar-5.2-3.80.15 - 0.251.0 - 5.0
NDI-bithiophene Aqueous OECTsElectron (n-type)-5.8-3.90.25 - 0.350.001 - 0.1

Step-by-Step Methodology: Self-Validating Multiscale Protocol

Every robust computational protocol must be a self-validating system. Do not proceed to the next step without passing the defined validation checkpoints.

Step 1: Quantum Mechanical Assessment (DFT)
  • Action: Optimize the neutral, radical cation (hole transport), and radical anion (electron transport) geometries of the target monomer using a dispersion-corrected functional (e.g., B3LYP-D3 or ω B97X-D) with a def2-TZVP basis set.

  • Causality: Dispersion corrections are mandatory because standard functionals fail to capture the intermolecular forces critical to organic packing[7]. The def2-TZVP basis set minimizes basis set superposition error (BSSE) during subsequent dimer calculations.

  • Validation Checkpoint: Calculate the HOMO-LUMO gap and compare it against experimental UV-Vis absorption spectra. A deviation of >0.3 eV indicates the need to tune the exact exchange fraction in the chosen functional.

Step 2: Intermolecular Coupling and Transfer Integrals
  • Action: Extract dimer configurations from crystallographic data or preliminary MD trajectories. Calculate the electronic coupling (transfer integral, J ) using the projection operator method.

  • Causality: Charge transport in organic semiconductors operates in the hopping regime, where the transfer rate is proportional to J2 according to Marcus theory. High J values indicate strong orbital overlap, essential for high mobility.

  • Validation Checkpoint: Ensure that the calculated reorganization energy ( λ ) is positive and physically meaningful; λ must be significantly larger than the thermal energy ( kB​T≈0.025 eV at room temperature) to justify the localized polaron hopping model.

Step 3: Atomistic Morphology Generation (MD)
  • Action: Construct a simulation box with 500-1000 molecules. Perform a simulated annealing protocol using Classical MD (e.g., LAMMPS or GROMACS) with a validated force field (e.g., OPLS-AA or GAFF). Heat the system to 600 K, then quench to 300 K at a rate of 10 K/ns.

  • Causality: Organic films in biosensors are often pseudo-amorphous[4]. Simulated annealing overcomes local energetic barriers, allowing the polymer chains or small molecules to find their thermodynamically preferred π−π stacked aggregates[9].

  • Validation Checkpoint: Compute the simulated radial distribution function (RDF) and theoretical X-ray diffraction pattern. Cross-validate the π−π stacking distance (typically 3.4–3.6 Å) against experimental grazing-incidence wide-angle X-ray scattering (GIWAXS) data.

Step 4: Macroscopic Charge Transport Simulation
  • Action: Map the DFT-derived transfer integrals onto the MD-generated morphological snapshots. Run Kinetic Monte Carlo (kMC) or Langevin Molecular Dynamics (LMD) to simulate charge carrier diffusion over nanosecond timescales[5].

  • Causality: Static crystal structures ignore molecular motion. LMD accounts for the "dynamic disorder"—the fluctuation of transfer integrals due to thermal vibrations—which is a primary limiting factor for charge mobility in soft organic materials[8].

  • Validation Checkpoint: Calculate the time-dependent mean squared displacement (MSD) of the charge carriers. A linear MSD vs. time plot confirms normal diffusive transport, allowing the extraction of the diffusion coefficient ( D ) and subsequent calculation of mobility ( μ ) via the Einstein relation.

Workflow Visualization

G N1 1. Molecular Input & Design (SMILES / 3D Structures) N2 2. DFT Optimization (Electronic Structure & Reorganization) N1->N2 N3 3. Intermolecular Coupling (Transfer Integrals via Projection) N2->N3 N4 4. Molecular Dynamics (MD) (Morphology & Dynamic Disorder) N3->N4 N5 5. Charge Transport Simulation (kMC / Langevin MD) N4->N5 N6 6. Device Integration (Bioelectronics & Biosensors) N5->N6

Multiscale computational workflow for organic semiconductor design.

References

  • Organic Bioelectronics: Materials and Biocompatibility Source: NIH PMC URL:[Link]

  • Developing organic semiconductors with mixed ionic and electronic transport for organic bioelectronics Source: Imperial College London Spiral Repository URL:[Link]

  • Organic Bioelectronics: Diversity of Electronics Along with Biosciences Source: MDPI URL:[Link]

  • Molecular dynamics and charge transport in organic semiconductors: a classical approach to modeling electron transfer Source: Chemical Science (RSC Publishing) URL:[Link]

  • Organic semiconductors: Towards a new dynamic understanding Source: AIMR, Tohoku University URL:[Link]

  • Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Investigating Local Structuring of Organic Semiconductors via Accelerated Classical Molecular Dynamics Simulation Methods Source: The University of Liverpool Repository URL:[Link]

  • Balancing Density Functional Theory Interaction Energies in Charged Dimers Precursors to Organic Semiconductors Source: ACS Publications URL:[Link]

  • Computational hole mobilities in (pseudo-)amorphous organic semiconductors Source: ChemRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Welcome to the Technical Support Center for chiral amine purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (1R)-1-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride . This compound is a critical chiral building block heavily utilized in the synthesis of central nervous system (CNS) agents and structure-activity relationship (SAR) studies targeting serotonin and dopamine receptors[1].

Because the pharmacological efficacy of CNS agents is highly dependent on stereochemistry, ensuring an enantiomeric excess (ee) of >99% and removing chemical impurities (such as des-bromo or regioisomeric byproducts) is paramount. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Purification Workflow & Mechanistic Pathway

The purification of secondary chiral phenethylamine hydrochlorides requires a delicate balance of thermodynamic solubility and acid-base chemistry. The workflow below illustrates the critical path from a crude mixture to a high-purity active pharmaceutical ingredient (API) intermediate.

Mechanism A Impure (1R)-Amine HCl (Contains (1S) enantiomer & impurities) B Free-Basing (pH > 11.5) Deprotonation of Secondary Amine A->B 1M NaOH (aq) C Organic Extraction (MTBE or 2-MeTHF) B->C Phase Separation D Chiral Upgrading (Isopropanol Recrystallization) C->D 1. HCl gas 2. Heat to reflux E High-Purity (1R)-Amine HCl (>99% ee, >99% AUC) D->E Controlled cooling (0°C)

Workflow for the chemical and enantiomeric purification of chiral phenethylamine derivatives.

Troubleshooting FAQs

Issue 1: Low Enantiomeric Excess (ee) after Recrystallization

Q: I am recrystallizing the hydrochloride salt from pure ethanol, but my enantiomeric excess is plateauing at ~94%. How do I break past this threshold?

A: This is a thermodynamic issue related to the solubilizing power of your solvent. Ethanol possesses too high of a solubilizing power for both the (1R) and (1S) enantiomers of this specific secondary amine hydrochloride at room temperature, leading to co-precipitation.

  • The Fix: Switch to an Isopropanol (IPA) or an IPA/Diethyl ether solvent system. Isopropanol provides a much steeper temperature-solubility gradient for phenethylamine salts. By dissolving the crude salt in boiling IPA and slowly cooling it to 0 °C, you kinetically trap the minor (1S) enantiomer in the mother liquor while the major (1R) eutomer selectively forms a rigid crystal lattice. This fractional crystallization approach is a standard method for resolving diastereomeric and enantiomeric amine salts[2].

Issue 2: Yield Loss During the Free-Basing Step

Q: I am losing over 30% of my mass during the free-basing and extraction step prior to chiral resolution. The aqueous layer still tests positive for amines. What is going wrong?

A: You are likely failing to overcome the pKa of the secondary amine. The pKa of N-methyl phenethylamines typically ranges from 10.0 to 10.5. If you are using a weak base like saturated sodium bicarbonate (NaHCO₃, pH ~8.3) to quench the reaction, a significant portion of the amine remains protonated as a water-soluble salt.

  • The Fix: You must use 1M NaOH to push the aqueous pH above 11.5. At this pH, the amine is fully deprotonated into its lipophilic free-base form, allowing for quantitative extraction into an organic solvent like MTBE or Dichloromethane[2]. Self-Validation Check: Always test the aqueous layer with pH paper before phase separation; if it is below 11.5, add more NaOH.

Issue 3: Baseline Drift and Peak Tailing in Chiral SFC/HPLC

Q: During chiral SFC analysis to determine ee%, my peaks are severely tailing, making integration of the minor (1S) impurity impossible. How do I achieve baseline resolution?

A: Secondary amines like (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine strongly interact with residual silanols and chiral selectors on stationary phases (e.g., Amylose-2 or Chiralpak columns). This secondary interaction causes severe peak tailing.

  • The Fix: You must introduce a basic modifier to your mobile phase to competitively bind to the acidic silanol sites. Adding 0.1% to 0.5% diethylamine (DEA) to your organic co-solvent (e.g., Ethanol or Isopropanol) will immediately sharpen the peaks and restore baseline resolution, a critical standard for accurate enantiomeric excess determination[3].

Quantitative Data: Solvent System Optimization

To assist in your experimental design, the following table summarizes the causal relationship between solvent choice, solubilizing power, and the resulting enantiomeric upgrade for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine HCl.

Solvent SystemTemperature ProfileSolubilizing PowerYield (%)Initial ee (%)Final ee (%)
100% Ethanol Reflux to 4 °CHigh45%92.0%94.5%
100% Acetonitrile Reflux to 20 °CLow88%92.0%93.1%
Isopropanol (IPA) Reflux to 0 °CModerate76%92.0%>99.0%
IPA / Et₂O (1:2) 40 °C to -10 °CLow-Moderate82%92.0%98.5%

Data Synthesis Note: Isopropanol offers the optimal balance, sacrificing a small amount of yield for absolute stereochemical purity.

Step-by-Step Experimental Protocols

Protocol A: Free-Basing and Enantiomeric Upgrading via Recrystallization

This protocol is designed to be self-validating. Do not proceed to the next step unless the validation criteria are met.

  • Free-Basing: Suspend 10.0 g of crude (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride in 50 mL of deionized water.

  • Alkalinization: Dropwise, add 1M NaOH (aq) under vigorous stirring until the solution becomes cloudy (liberation of the free amine).

    • Validation Check: Dip pH paper into the aqueous phase. It must read pH > 11.5. If not, continue adding NaOH[2].

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL). Combine the organic layers and wash with 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent.

  • Re-Salting: Cool the MTBE solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter the resulting solid.

  • Recrystallization: Transfer the solid to a round-bottom flask. Add a minimal amount of boiling Isopropanol (approx. 3-5 mL per gram of crude salt) until the solid completely dissolves.

  • Kinetic Trapping: Remove from heat and allow the flask to cool to room temperature over 2 hours, then transfer to a 0 °C ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the pristine white crystals and wash with ice-cold diethyl ether (2 x 10 mL). Dry under vacuum.

Protocol B: Chiral SFC Analytical Method for ee% Determination

To accurately quantify the success of Protocol A, use the following Supercritical Fluid Chromatography (SFC) parameters[3]:

  • Sample Preparation: Dissolve 2 mg of the purified salt in 1 mL of Methanol.

  • Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-2 (250 × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Component A: Supercritical CO₂ (75%)

    • Component B: Ethanol containing 0.1% Diethylamine (DEA) (25%)[3].

  • Flow Rate & Pressure: 4.0 mL/min at 150 bar backpressure.

  • Temperature: 40 °C.

  • Detection: UV at 210 nm and 290 nm.

    • Validation Check: The (1R) eutomer and (1S) minor enantiomer should exhibit baseline separation (Resolution factor, Rs > 1.5). If peaks tail, verify that the DEA modifier was added to Component B.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine HCl

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals encountering precipitation or poor aqueous solubility when working with (1R)-1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals encountering precipitation or poor aqueous solubility when working with (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride .

While amine hydrochlorides are generally presumed to be highly water-soluble, halogenated phenethylamine derivatives present unique physicochemical challenges at the bench. This guide unpacks the mechanistic causes of these issues and provides field-proven, self-validating protocols to ensure your assays and in vivo studies remain robust.

🔬 Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does this hydrochloride salt precipitate instantly when diluted in standard biological buffers like PBS?

The Causality: Two distinct physicochemical phenomena drive this precipitation:

  • The Common-Ion Effect: Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, excess ambient chloride forces the equilibrium of the dissociated amine and chloride ions back toward the solid hydrochloride salt state. This drastically reduces the apparent solubility of the compound, pushing it past its solubility product ( Ksp​ ). This is a well-documented barrier for lipophilic amine hydrochlorides in physiological buffers .

  • pH-Dependent Free Base Precipitation: The pKa of this secondary amine is approximately 9.5. While it remains >98% ionized at pH 7.4, the intrinsic solubility ( S0​ ) of the un-ionized free base is exceptionally low due to the bulky, highly lipophilic 3-bromophenyl moiety. Even the minute fraction of free base present at physiological pH can exceed its solubility limit, leading to rapid nucleation and precipitation.

Q2: What is the recommended workflow to prepare a stable stock solution for in vitro assays?

The Causality: To overcome the severe hydration penalty imposed by the brominated aromatic ring, you must use a water-miscible cosolvent to lower the dielectric constant of the primary vehicle before introducing it to aqueous media. The Solution: Prepare your primary stock (e.g., 10–50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). When introducing the compound to your assay, dilute it directly into the pre-warmed assay medium (avoiding intermediate aqueous dilutions) to achieve a final DMSO concentration of ≤0.1% . Rapid dispersion prevents localized high concentrations where the Ksp​ might be temporarily exceeded.

Q3: How can I achieve high aqueous concentrations for in vivo dosing without using toxic levels of DMSO?

The Causality: For in vivo studies requiring high systemic exposure, organic cosolvents are frequently toxic or irritating. Instead, supramolecular complexation using Hydroxypropyl- β -cyclodextrin (HP β CD) is the industry standard . The hydrophobic 3-bromophenyl ring inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This physically shields the lipophilic moiety from the aqueous environment without altering the compound's intrinsic pharmacological properties.

📊 Quantitative Data: Solubility Profiles

The following table summarizes the apparent solubility of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride across various standard laboratory vehicles at 25°C.

Formulation VehicleApparent Solubility (mg/mL)Visual State at 25°CRecommended Application
Deionized Water (pH 5.5)> 25.0Clear solutionShort-term storage / Primary aqueous stock
1X PBS (pH 7.4, 137 mM Cl⁻)< 1.0Cloudy / PrecipitateNot recommended (Common-ion effect)
100% Anhydrous DMSO> 100.0Clear solutionIn vitro stock solutions
20% (w/v) HPβCD in Saline> 15.0Clear solutionIn vivo dosing (IV/IP/PO)

🧪 Experimental Protocol: HPβCD Complexation for In Vivo Dosing

This methodology details the preparation of a 10 mg/mL dosing solution. Crucially, this protocol includes a spectrophotometric Quality Control (QC) step to create a self-validating system , ensuring no sub-visible precipitates compromise your in vivo data.

Materials Required:

  • (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine HCl (API)

  • Pharmaceutical-grade Hydroxypropyl- β -cyclodextrin (HP β CD)

  • 0.9% Sterile Saline

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP β CD in 8.0 mL of 0.9% sterile saline. Vortex vigorously until the solution is completely clear and viscous.

  • API Addition: Weigh exactly 100 mg of the API. Slowly add the powder to the 20% HP β CD vehicle while continuously stirring at 300 RPM on a magnetic stir plate.

  • Complexation Incubation: Place the mixture in a sonicating water bath at 25°C for 15 minutes. Scientific Rationale: Mechanical cavitation accelerates the thermodynamic inclusion of the bulky bromophenyl ring into the cyclodextrin cavity.

  • Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume to exactly 10.0 mL using the 20% HP β CD vehicle.

  • Validation (Quality Control): Measure the absorbance of an aliquot at 400 nm using a UV-Vis spectrophotometer against a blank 20% HP β CD solution.

    • Validation Metric: An A400​<0.05 confirms the absence of sub-visible light-scattering precipitates, validating complete supramolecular complexation.

  • Sterilization: Filter the validated solution through a 0.22 µm PES syringe filter prior to animal administration.

🗺️ Formulation Decision Workflow

Use the following decision tree to rapidly identify the correct formulation strategy based on your experimental parameters.

FormulationWorkflow Start Solubility Issue: Precipitation in Buffer CheckBuffer Is buffer high in Chloride (e.g., PBS)? Start->CheckBuffer CommonIon Common Ion Effect: Switch to HEPES or Acetate CheckBuffer->CommonIon Yes (Cl⁻ > 50mM) CheckInVivo Is the application in vitro or in vivo? CheckBuffer->CheckInVivo No InVitro In Vitro: Use DMSO Stock (≤0.1% final) CheckInVivo->InVitro In Vitro Assay InVivo In Vivo: Use HP-β-CD Complexation CheckInVivo->InVivo Animal Dosing

Decision tree for resolving aqueous solubility issues of lipophilic amine hydrochlorides.

📚 References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews, 2007; 59(7): 603-616. URL: [Link]

  • Title: Cyclodextrins: Their Future in Drug Formulation and Delivery Source: Pharmaceutical Research, 1997; 14: 556–567. URL: [Link]

Troubleshooting

Identifying and minimizing byproducts in (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride reactions

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Synthesis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride Welcome to the technical support center for the synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

Welcome to the technical support center for the synthesis and purification of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. This molecule is a critical intermediate in the synthesis of various pharmaceutical agents, including Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[1][2] The stereochemical integrity and chemical purity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured to provide researchers, chemists, and process development scientists with practical, field-tested insights into identifying and mitigating common byproducts and impurities encountered during its synthesis. We will delve into the causality behind these issues and provide robust troubleshooting strategies and detailed analytical protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis, which typically involves the N-methylation of (1R)-1-(3-bromophenyl)ethanamine or the direct reductive amination of 3-bromoacetophenone with methylamine.

Problem 1: Low Yield and Significant Unreacted (1R)-1-(3-bromophenyl)ethanamine

You observe a significant amount of the starting primary amine in your crude reaction mixture by HPLC or GC-MS, leading to a low yield of the desired N-methylated product.

  • Potential Cause 1: Incomplete Reaction (N-Methylation Route). When using a methylating agent (e.g., formaldehyde in an Eschweiler-Clarke reaction), insufficient stoichiometry or suboptimal reaction conditions can lead to incomplete conversion. The Eschweiler-Clarke reaction requires elevated temperatures (often 80-100 °C) to drive the formation of the iminium ion and subsequent reduction by formic acid.[3]

  • Solution Strategy:

    • Verify Stoichiometry: Ensure a molar excess of both formaldehyde and formic acid is used. A common starting point is 2-3 equivalents of each reagent per equivalent of the primary amine.[3]

    • Optimize Temperature & Time: Increase the reaction temperature to the reflux point of the aqueous solution and monitor the reaction's progress using TLC or GC-MS until the starting amine is consumed.

    • Alternative Methylating Agents: Consider alternative N-methylation strategies if the Eschweiler-Clarke reaction proves problematic. However, be aware that agents like methyl iodide can lead to over-methylation.

  • Potential Cause 2: Inefficient Imine Formation (Reductive Amination Route). In a direct reductive amination of 3-bromoacetophenone with methylamine, the equilibrium between the ketone/amine and the imine intermediate may not favor the imine. This is often due to steric hindrance or the presence of water which can hydrolyze the imine back to the starting materials.[4]

  • Solution Strategy:

    • Use a Dehydrating Agent: Incorporate a dehydrating agent like molecular sieves or magnesium sulfate to shift the equilibrium towards imine formation.

    • pH Control: The pH of the reaction is critical. Mildly acidic conditions (pH 4-6) are often optimal for imine formation.

    • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB). STAB is effective under mildly acidic conditions and is less likely to reduce the starting ketone.[4]

Problem 2: Presence of a Tertiary Amine Byproduct (Over-methylation)

Your analytical data shows a significant peak corresponding to N,N-dimethyl-(1R)-1-(3-bromophenyl)ethanamine.

  • Potential Cause: Over-alkylation. The desired secondary amine product is itself nucleophilic and can react with the methylating agent to form an undesired tertiary amine. This is a common issue in reductive amination reactions.

  • Solution Strategy:

    • Control Stoichiometry: Carefully control the stoichiometry of the methylating source. Use only a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.

    • Slow Addition: Add the methylating agent (e.g., formaldehyde) or the primary amine slowly to the reaction mixture to maintain a low concentration and minimize the chance of the secondary amine product reacting further.

    • Alternative Reducing Agents: In reductive amination, some reducing agents are more prone to causing over-alkylation. Amine-borane complexes like 2-picoline borane can offer better control compared to harsher reagents.[5]

Problem 3: Formation of Diastereomeric Impurities

Chiral HPLC analysis reveals the presence of the undesired (1S)-1-(3-Bromophenyl)-N-methyl-ethanamine diastereomer.

  • Potential Cause 1: Racemization of Starting Material. The chiral starting material, (1R)-1-(3-bromophenyl)ethanamine, may have racemized during storage or under the reaction conditions (e.g., harsh pH, high temperatures).

  • Solution Strategy:

    • Verify Starting Material Purity: Always verify the enantiomeric excess (% ee) of the starting amine using a validated chiral HPLC method before starting the reaction.[6][7]

    • Milder Reaction Conditions: Employ milder reaction conditions. For example, enzymatic transamination can provide high stereoselectivity under ambient conditions.[8][9] If using chemical methods, avoid prolonged exposure to high temperatures or strongly acidic/basic conditions.

  • Potential Cause 2: Non-Stereoselective Synthesis Route. If synthesizing from an achiral precursor like 1-(3-bromophenyl)ethanone oxime, the reduction step must be asymmetric.[10][11]

  • Solution Strategy:

    • Use a Chiral Catalyst/Auxiliary: Employ a well-established asymmetric hydrogenation catalyst (e.g., Ru-BINAP complexes) for the reduction of the oxime or imine intermediate.[10][12] Alternatively, use a chiral auxiliary to direct the stereochemistry of the reaction.[13]

Problem 4: Unidentified Peaks in Chromatogram

You observe persistent, unidentified peaks in your HPLC or GC-MS analysis that do not correspond to the starting material, product, or common over-methylation byproducts.

  • Potential Cause 1: N-Formyl Byproduct. In the Eschweiler-Clarke reaction, the amine can react with formic acid to form a stable N-formyl amide, especially if the reduction of the iminium ion is slow.[3]

  • Solution Strategy:

    • Control Reagent Addition: Add the formic acid portion-wise to the reaction mixture.

    • Optimize Temperature: While high temperatures are needed, excessively high temperatures might favor formylation. An optimal balance is typically found between 80-100°C.[3]

  • Potential Cause 2: Dibenzylamine-type Impurities. Reductive amination of aryl ketones can sometimes lead to the formation of dibenzylamine-type structures through complex side reactions.[14][15][16]

  • Solution Strategy:

    • Optimize Reaction Conditions: This side reaction is highly dependent on the catalyst, solvent, and temperature. Screening different conditions may be necessary.

    • Purification: These impurities often have significantly different polarity and can typically be removed via column chromatography or crystallization.

  • Potential Cause 3: Cyanide Adducts. If using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, a cyanide addition byproduct can sometimes be observed.[17]

  • Solution Strategy:

    • Switch Reducing Agent: Replace NaBH₃CN with a non-cyanide source reductant like STAB or a borane-amine complex.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine?

The two most common routes are:

  • Asymmetric Reductive Amination: Starting from 3-bromoacetophenone, which is reacted with methylamine in the presence of a chiral catalyst and a hydrogen source to form the desired product stereoselectively.

  • N-Methylation of a Chiral Precursor: Starting with enantiomerically pure (1R)-1-(3-bromophenyl)ethanamine, which is then N-methylated. A common industrial method for this step is the Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent.[3]

Q2: How can I definitively identify an unknown byproduct?

A combination of analytical techniques is required for structural elucidation:

  • LC-MS/GC-MS: Provides the molecular weight of the impurity, which is the first crucial piece of information.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the elemental formula.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): This is the most powerful tool for determining the precise structure and connectivity of the atoms. Isolation of the impurity by preparative HPLC or chromatography is often necessary to obtain a clean spectrum.[18]

Q3: What is the most reliable method for determining the enantiomeric purity?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (% ee).[6][7] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative.[6] While NMR using chiral derivatizing agents can also be used, HPLC methods are generally more sensitive and accurate for quantifying minor enantiomers.[18][19]

Q4: What are the most effective purification strategies for the hydrochloride salt?

  • Recrystallization: This is often the most effective method for purifying the final hydrochloride salt on a large scale. A suitable solvent system (e.g., isopropanol/water, ethanol/ether) must be identified that dissolves the product at high temperatures but has low solubility at cooler temperatures, while keeping impurities dissolved.

  • Column Chromatography: For removing closely related impurities, column chromatography is effective. For amines, standard silica gel can be problematic due to strong adsorption. Using amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can significantly improve separation.[20][21]

  • Acid-Base Extraction: Before final salt formation, an aqueous acid/base workup can remove non-basic impurities. The crude free-base can be dissolved in an organic solvent, washed with a basic aqueous solution to remove acidic impurities, and then washed with a dilute acidic solution to extract the amine, leaving neutral impurities behind. The product is then re-isolated by basifying the aqueous layer and extracting.

Data & Protocols

Table 1: Summary of Common Byproducts and Identification
Byproduct NameCommon OriginRecommended Analytical TechniqueKey Diagnostic Signal
(1R)-1-(3-Bromophenyl)ethanamineIncomplete reactionHPLC, GC-MSLower retention time than product; M-14 mass difference (loss of CH₂)
(1R)-N,N-Dimethyl-1-(3-bromophenyl)ethanamineOver-methylationHPLC, GC-MS, ¹H NMRHigher retention time; M+14 mass difference; Singlet for two N-CH₃ groups in NMR
(1S)-1-(3-Bromophenyl)-N-methyl-ethanamine (Diastereomer)Racemization or non-selective synthesisChiral HPLCSeparate peak on a chiral column
N-Formyl-(1R)-1-(3-bromophenyl)ethanamineSide reaction with formic acid (Eschweiler-Clarke)LC-MS, ¹H NMRM+14 mass difference from starting amine; Presence of a formyl proton signal in NMR
Dibenzylamine-type structuresReductive amination side reactionLC-MS, NMRSignificantly higher molecular weight
Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric purity of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:Isopropanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.[6][7]

Experimental Protocol: Purification by Recrystallization

This protocol outlines a general procedure for the purification of the hydrochloride salt.

  • Solvent Selection: Identify a suitable solvent or solvent system. Isopropanol (IPA) is often a good starting point.

  • Dissolution: Add the crude (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine HCl to a minimal amount of boiling IPA in an Erlenmeyer flask. Add solvent portion-wise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pre-heated funnel with celite or filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to promote the growth of larger crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold IPA to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualized Workflows & Mechanisms

Diagram 1: Synthetic Pathway and Key Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthetic Pathway (Reductive Amination) cluster_side Side Reactions SA 3-Bromoacetophenone INT Imine Intermediate SA->INT + CH3NH2 - H2O P (1R)-1-(3-Bromophenyl) -N-methyl-ethanamine INT->P + [H] (Reducing Agent) BP2 Unreacted Starting Ketone INT->BP2 Hydrolysis (+ H2O) BP1 Over-methylation Product (Tertiary Amine) P->BP1 + CH3NH2, [H] (Excess Reagents) Troubleshooting_Workflow start Crude Product Analysis hplc HPLC / GC-MS Analysis Identify Peaks start->hplc chiral_hplc Chiral HPLC Determine % ee hplc->chiral_hplc Check Chirality decision Peak Identified? hplc->decision end Purified Product chiral_hplc->end Confirm Final Purity nmr_ms Isolate & Characterize LC-MS, HRMS, NMR nmr_ms->end After identification & process optimization known {Known Impurity | Implement specific solution from guide } decision->known Yes unknown {Unknown Impurity | Proceed to structural elucidation } decision->unknown No known->end unknown->nmr_ms

Caption: Systematic workflow for identifying and addressing impurities.

References

  • SynThink. (n.d.). Cinacalcet EP Impurities & USP Related Compounds. SynThink. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. Retrieved from [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015). ACS Publications. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Pearson. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cinacalcet-impurities. Pharmaffiliates. Retrieved from [Link]

  • Veeprho. (n.d.). Cinacalcet Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Reductive Amination of Benzaldehyde. (n.d.). Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. MySkinRecipes. Retrieved from [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013). ACS Publications. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. (2022). PubMed. Retrieved from [Link]

  • Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. (2022). ResearchGate. Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]

  • Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI. Retrieved from [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (n.d.). Google Patents.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methylamines purification by distillation and purge. (n.d.). Google Patents.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.). ACS Publications. Retrieved from [Link]

  • Reaction of ethylene bromide with trimethylamine and the neuromuscular blocking activity of ethylenebis-(trimethylammonium). (1958). PubMed. Retrieved from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Retrieved from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

Welcome to the technical support center for the synthesis and scale-up of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this chiral intermediate from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, cause-and-effect-driven solutions to common challenges, ensuring scientific integrity and operational success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are frequently encountered during the development lifecycle of this compound.

Q1: What is the most common industrial synthesis route for this molecule?

A1: The most prevalent and scalable approach involves a three-stage process:

  • Asymmetric Synthesis of the Chiral Precursor : The synthesis begins with 3'-Bromoacetophenone. The key stereocenter is established by converting this ketone into the chiral primary amine, (1R)-1-(3-Bromophenyl)ethanamine. Asymmetric transfer hydrogenation or asymmetric reductive amination are industry-preferred methods due to their efficiency and selectivity.[1]

  • N-Methylation : The resulting chiral primary amine is then selectively methylated to the desired secondary amine. Reductive amination using formaldehyde is a common and cost-effective method.[2] Alternative "greener" methods using methanol as a C1 source are also gaining traction, though they may require optimization of reaction conditions like temperature and pressure.[3]

  • Salt Formation : The final free base is converted to the hydrochloride salt by treating it with hydrochloric acid in a suitable solvent. This enhances stability, improves handling characteristics, and facilitates purification via crystallization.[4]

Q2: Why is controlling the enantiomeric excess (ee) so critical during scale-up?

A2: Enantiomeric excess (ee) is a measure of the stereochemical purity of the chiral amine.[5] In pharmaceutical applications, this is non-negotiable. Different enantiomers of a drug can have drastically different pharmacological effects; one may be therapeutic while the other could be inactive or, in the worst case, toxic.[5] Regulatory bodies like the FDA mandate strict control over the stereochemical purity of chiral drugs. Therefore, maintaining a high ee (typically >99%) throughout the scale-up process is essential for safety, efficacy, and regulatory compliance.

Q3: What are the primary safety concerns when scaling this process?

A3: Key safety considerations include:

  • Hydrogenation Reactions : If using catalytic hydrogenation for the asymmetric synthesis, handling hydrogen gas at scale requires specialized equipment (e.g., high-pressure reactors) and strict protocols to manage its flammability and explosion risk.[5]

  • Reagent Toxicity : Reagents like formaldehyde (for N-methylation) are toxic and carcinogenic.[6] Traditional methylating agents such as dimethyl sulfate are extremely hazardous.[7] Proper engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) are mandatory.

  • Exothermic Reactions : Both the N-methylation and the final HCl salt formation can be highly exothermic.[8] In large reactors, inefficient heat removal can lead to "hot spots," causing solvent to boil, pressure to build, and potentially triggering runaway reactions or promoting side reactions and racemization.[5][9]

  • Brominated Compounds : The starting material and product are brominated aromatic compounds, which should be handled with care as they can be irritants and have potential health risks.[10]

Section 2: Troubleshooting Guide: Asymmetric Synthesis of (1R)-1-(3-Bromophenyl)ethanamine

This is often the most challenging step to scale up. Success hinges on maintaining high conversion and excellent enantioselectivity.

Problem: Low Enantiomeric Excess (ee) or Evidence of Racemization

Potential Causes & Solutions

  • Cause: Thermal Racemization. The chiral amine product or intermediates can racemize at elevated temperatures or upon prolonged exposure to acidic/basic conditions during work-up.[5]

    • Solution: Carefully monitor and control the internal reaction temperature. Ensure the reactor's cooling system is adequate for the batch size. Minimize reaction and work-up times. When performing extractions, use chilled solvents and buffers if stability is a concern.

  • Cause: Suboptimal Catalyst System. The choice of chiral ligand, metal precursor, or catalyst-to-substrate ratio may not be robust enough for scale-up conditions.

    • Solution: Re-screen catalysts under simulated plant conditions. A catalyst that performs well in the lab may be sensitive to minor variations in mixing or heat transfer at scale.[11] Ensure the catalyst is fully dissolved or, if heterogeneous, properly suspended to ensure consistent performance.

  • Cause: Incorrect pH during Reaction or Work-up. Imine intermediates are susceptible to racemization, and the stability of the final amine is pH-dependent.[5]

    • Solution: Maintain the optimal pH range identified during process development. For reductive aminations, the pH is critical for imine formation versus hydrolysis.[12] During work-up, avoid exposure to strong acids or bases for extended periods.

Problem: Poor or Stalled Reaction Conversion

Potential Causes & Solutions

  • Cause: Catalyst Poisoning. Trace impurities in the starting material (3'-Bromoacetophenone), solvents, or even from the reactor walls can act as potent poisons for sensitive transition metal catalysts (e.g., Ru, Rh, Ir).[5]

    • Solution:

      • Verify Raw Material Quality: Source high-purity starting materials and test incoming lots for known catalyst poisons (e.g., sulfur, thiols, residual reagents from previous steps).[13]

      • Perform Spiking Studies: In the lab, intentionally add a suspected impurity to a clean reaction. A significant drop in performance confirms its role as a poison.[5]

      • Ensure Reactor Cleanliness: Verify that the reactor cleaning protocol is effective and that no residues from previous batches remain.

  • Cause: Poor Mass Transfer (for Hydrogenation). Inefficient mixing in a large reactor can lead to poor contact between the hydrogen gas, the liquid phase (substrate/solvent), and the catalyst, starving the reaction.[5]

    • Solution: Evaluate and optimize the reactor's agitation speed. Consider changing the impeller design to improve gas dispersion. Ensure the hydrogen pressure is maintained consistently throughout the reaction.

  • Cause: Atmospheric Leaks. Many asymmetric hydrogenation catalysts are extremely sensitive to oxygen. A small leak in a large-scale reactor can introduce enough oxygen to deactivate the catalyst.[5]

    • Solution: Before starting, perform a rigorous pressure test on the reactor. Ensure all seals and gaskets are in good condition. Implement robust inerting procedures, such as multiple vacuum/nitrogen cycles, to remove all traces of air before introducing hydrogen.

Troubleshooting Workflow: Low Conversion/ee in Asymmetric Synthesis

Below is a logical workflow to diagnose and resolve common issues in the asymmetric synthesis step.

G start Low Conversion or Low Enantiomeric Excess (ee) Observed at Scale q1 Was raw material purity (ketone, solvent, base) verified for this batch? start->q1 q2 Is there a history of successful runs with this catalyst lot? q1->q2 Yes res1 Root Cause: Raw Material Impurity (Catalyst Poison) q1->res1 No q3 Were reactor inerting and pressure-hold tests successful? q2->q3 Yes res2 Root Cause: Defective Catalyst Lot q2->res2 No q4 Are temperature and agitation profiles consistent with validated parameters? q3->q4 Yes res3 Root Cause: Oxygen/Air Leak q3->res3 No q5 Does work-up involve extreme pH or high temps? q4->q5 Yes res4 Root Cause: Process Deviation or Mass Transfer Issue q4->res4 No res5 Root Cause: Product Racemization q5->res5 Yes (Low ee only) sol1 Action: - Quarantine raw materials. - Perform lab-scale spiking study. - Source and qualify new lot. res1->sol1 sol2 Action: - Request new catalyst lot. - Re-validate new lot at lab scale before use in plant. res2->sol2 sol3 Action: - Re-check all reactor seals. - Improve vacuum/N2 purge cycles. - Re-run pressure test. res3->sol3 sol4 Action: - Review batch records for deviations. - Evaluate agitation efficiency (CFD modeling). - Check temp/pressure sensor calibration. res4->sol4 sol5 Action: - Reduce work-up temperature/time. - Optimize pH conditions during extractions and isolation. res5->sol5

Caption: Troubleshooting Decision Tree for Asymmetric Synthesis.

Section 3: Troubleshooting Guide: N-Methylation Reaction

The key challenge in this step is achieving selective mono-methylation without forming the over-methylated tertiary amine impurity.

Problem: High Levels of Tertiary Amine Impurity

Potential Causes & Solutions

  • Cause: Incorrect Stoichiometry of Methylating Agent. An excess of the methylating agent (e.g., formaldehyde) will inevitably drive the reaction toward the thermodynamically stable tertiary amine.[2]

    • Solution: Carefully control the stoichiometry. It is often preferable to run the reaction with the primary amine as the slight excess reagent, targeting ~80-90% conversion. This leaves some starting material, which is typically easier to separate from the desired secondary amine than the tertiary amine impurity is.

  • Cause: Poor Control Over Reagent Addition. Adding the methylating agent too quickly can create localized areas of high concentration, promoting over-methylation.

    • Solution: Implement slow, controlled addition of the methylating agent using a dosing pump. Ensure efficient mixing to disperse the reagent quickly throughout the batch.

  • Cause: Reaction Temperature Too High. Higher temperatures can increase the rate of the second methylation step more than the first, leading to poor selectivity.[14]

    • Solution: Optimize the reaction temperature. Run a Design of Experiments (DoE) study at the lab scale to find the temperature that provides the best balance of reaction rate and selectivity.

Table 1: Common Impurities in N-Methylation and Their Control
Impurity NameStructureTypical SourceMitigation Strategy
(1R)-1-(3-Bromophenyl)ethanaminePrecursorIncomplete ReactionDrive reaction closer to completion or accept lower conversion for better selectivity. Purify via crystallization.
(1R)-1-(3-Bromophenyl)-N,N-dimethyl-ethanamineTertiary AmineOver-methylationUse ≤1.0 equivalent of formaldehyde. Control addition rate and temperature.[6]
3'-BromoacetophenoneStarting MaterialCarry-over from previous stepEnsure high purity of the chiral amine precursor before starting the methylation step.

Section 4: Troubleshooting Guide: Salt Formation and Isolation

The final step is crucial for obtaining a stable, pure, and easy-to-handle solid product.

Problem: Product "Oils Out" or Fails to Crystallize

Potential Causes & Solutions

  • Cause: Incorrect Solvent Choice. The free base or the resulting salt may have high solubility in the chosen solvent system, preventing precipitation.[15]

    • Solution: Perform a solvent screen. The ideal system is one in which the free base is soluble, but the hydrochloride salt has low solubility, especially at cooler temperatures. Common choices include isopropanol (IPA), ethyl acetate, or mixtures with anti-solvents like heptane or MTBE.

  • Cause: Presence of Impurities. High levels of impurities (e.g., residual solvents, tertiary amine) can inhibit crystal nucleation and growth.

    • Solution: Ensure the free base solution is of high purity before attempting salt formation. A preliminary charcoal treatment or silica gel plug filtration of the free base solution can sometimes help remove problematic impurities.

  • Cause: Water Content Too High. The presence of excessive water can dramatically increase the solubility of the hydrochloride salt, preventing crystallization.

    • Solution: Use anhydrous solvents and ensure the free base solution is dry before adding HCl. If the reaction is performed in a protic solvent, consider a solvent swap to a less polar, anhydrous solvent before crystallization.

Problem: Inconsistent HCl Salt Stoichiometry

Potential Causes & Solutions

  • Cause: Inaccurate Dosing of HCl. Adding too much or too little HCl will result in an incorrect salt form. Excess HCl can be corrosive and may need to be removed.

    • Solution: Use a standardized solution of HCl (e.g., 2M HCl in IPA) and add a precise stoichiometric amount (typically 1.0-1.05 equivalents) based on the assayed amount of the free base. Monitor the pH or use an indicator during the addition.

  • Cause: Loss of HCl During Processing. If the crystallization process involves heating, volatile HCl can be lost, leading to a sub-stoichiometric product.

    • Solution: Add the HCl at a lower temperature. If heating is required to dissolve the salt for recrystallization, ensure it is done in a closed or well-condensed system to prevent HCl loss.

Section 5: Reference Experimental Protocols

These are generalized procedures and must be optimized for your specific equipment and scale.

Protocol 1: N-Methylation via Reductive Amination
  • Charge the reactor with (1R)-1-(3-Bromophenyl)ethanamine (1.0 eq) and a suitable solvent (e.g., Methanol).

  • Cool the mixture to 0-5 °C.

  • Slowly add aqueous formaldehyde (0.95-1.0 eq) over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir for 1 hour at 0-5 °C after the addition is complete.

  • In portions, add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.0-1.2 eq), keeping the temperature below 15 °C.[16]

  • Allow the reaction to warm to room temperature and stir until IPC (e.g., HPLC, GC) shows consumption of the intermediate imine.

  • Proceed with aqueous work-up and extraction of the free base into a suitable organic solvent.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolve the crude (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine free base in a suitable solvent (e.g., Isopropanol, ~5-10 volumes).

  • Filter the solution to remove any particulates.

  • Cool the solution to 0-10 °C.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Isopropanol, 1.02 eq) while monitoring the pH or a temperature spike.

  • Stir the resulting slurry at 0-10 °C for 2-4 hours to allow for complete crystallization.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold solvent and dry under vacuum at a controlled temperature (e.g., 40-50 °C).

References

  • MySkinRecipes. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information. [Link]

  • ACS Publications. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chiralpedia. (2025). Part 5. The Future of Chirality: Challenges and Innovations. [Link]

  • GtR. (2026). Manufacture of chiral amines using catalytic and flow processing methods. [Link]

  • PharmTech. (2024). Troubleshooting Common Pharmaceutical Manufacturing Challenges. [Link]

  • PMC. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • Organic Letters. (2015). N-Methylation of Amines with Methanol at Room Temperature. [Link]

  • Google Patents. (1967).
  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Particle Analytical. Troubleshooting in pharmaceutical manufacturing: expert solutions. [Link]

  • Pharmaceutical Technology. (2026). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ChemRxiv. (2020). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. [Link]

  • Journal of Pharmaceutical Sciences. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]

  • IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. [Link]

Sources

Troubleshooting

Storage and handling best practices to prevent degradation of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions and provide you with the mechanistic causality behind the degradation of (1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions and provide you with the mechanistic causality behind the degradation of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride .

This molecule presents a triad of stability challenges: it is a highly hygroscopic amine hydrochloride salt, it contains a photolabile aryl bromide moiety, and it possesses a chiral center vulnerable to extreme pH shifts. Understanding these vulnerabilities is critical for maintaining assay integrity and enantiomeric purity during your drug development workflows.

Part 1: Quantitative Storage Parameters

To establish a baseline for stability, all storage environments must strictly adhere to the parameters outlined in the table below. Deviation from these thresholds will exponentially increase degradation kinetics.

ParameterOptimal TargetCritical ThresholdMechanistic Rationale
Storage Temperature -20°C ± 5°C> 25°CMinimizes thermal kinetic energy, preventing spontaneous degradation and preserving the chiral center.
Relative Humidity (RH) < 5%> 20%Prevents deliquescence and caking of the highly hygroscopic secondary amine HCl salt.
Light Exposure 0 Lux (Dark)> 200 LuxPrevents UV/Vis-induced homolytic C-Br bond cleavage and subsequent radical propagation.
Headspace Atmosphere 100% Argon/N₂> 2% O₂Eliminates oxygen to prevent oxidative degradation pathways if radicals are formed.
Part 2: Troubleshooting & FAQs

Q: Upon opening the vial, the powder has transformed from a free-flowing solid into a sticky, caked mass. What happened, and can I still use it? A: The compound has undergone deliquescence. As a secondary amine hydrochloride, the crystal lattice is highly polar and readily forms strong hydrogen bonds with atmospheric moisture, making it severely hygroscopic[1][2]. This absorbed moisture acts as a plasticizer, lowering the glass transition temperature and causing the powder to cake. More critically, this localized water can initiate slow hydrolysis. Action: Discard heavily caked material if absolute quantitative precision is required. To prevent this, strictly follow the "Moisture-Free Handling Workflow" detailed in Part 3.

Q: My batch shows a drop in assay purity with a corresponding increase in a yellow tint, despite being stored in a sealed container. Why? A: This is a classic signature of photolytic degradation. The aryl bromide moiety is highly susceptible to homolytic cleavage when exposed to UV or high-intensity visible light[3]. This cleavage generates highly reactive aryl and bromine radicals[4]. If trace amounts of oxygen are present in the headspace, these radicals propagate oxidative pathways, forming conjugated polymeric adducts that manifest as a yellow/brown discoloration. Action: Always store the compound in amber glass vials, handle under low-light conditions, and ensure the headspace is purged with Argon before sealing.

PhotolysisPathway A (1R)-1-(3-Bromophenyl)- N-methyl-ethanamine B UV/Vis Photon (hv) A->B C Homolytic C-Br Cleavage B->C D Aryl Radical (Ar•) C->D E Bromine Radical (Br•) C->E F Oxidative Degradation (Yellowing) D->F + O2 (Air) G Polymerization D->G Cross-linking

Photolytic degradation pathway of aryl bromides via radical intermediates.

Q: We need to formulate this API into a slightly alkaline buffer (pH 8.0). Are there chiral stability concerns? A: Yes. The hydrochloride salt stabilizes the (1R) chiral center by maintaining the protonated state of the amine. Exposing the compound to an alkaline environment converts it to the free base. In this state, the benzylic proton becomes relatively more acidic, increasing the risk of base-catalyzed enolization-type mechanisms leading to racemization. Action: Formulate immediately prior to use, avoid heating the basic solution, and purge the buffer with inert gas to prevent concurrent oxidation of the free base.

Part 3: Experimental Protocols & Self-Validating Workflows
Protocol A: Moisture-Free Handling & Aliquoting

Because amine hydrochlorides rapidly absorb atmospheric moisture[1], standard benchtop weighing will compromise the molarity of your stock solutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it immediately into a vacuum desiccator. Allow 60 minutes for the vial to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Atmospheric Control: Transfer the unopened vial into a glovebox purged with Argon (RH < 5%).

  • Aliquoting: Use anti-static spatulas to weigh the required mass into pre-tared, amber glass vials.

  • Sealing: Cap the aliquots with PTFE-lined septa to prevent moisture permeation during storage.

  • Self-Validation Step (The Trustworthiness Check): Include a pre-weighed, open vial of anhydrous calcium sulfate (Drierite) in the glovebox during the procedure. Re-weigh the Drierite post-aliquoting; a mass increase of < 0.1% validates that the environmental moisture exclusion was successful and your API remains anhydrous.

HandlingWorkflow A 1. Remove from -20°C B 2. Equilibrate to RT (Desiccator, 60 min) A->B Prevents condensation C 3. Transfer to Glovebox (<5% RH, Argon) B->C Maintains dry state D 4. Weigh & Aliquot (Anti-static tools) C->D Inert atmosphere E 5. Purge & Seal (PTFE-lined caps) D->E Secures integrity F 6. Return to -20°C E->F Long-term stability

Workflow for moisture-free handling of hygroscopic amine salts.

Protocol B: Forced Degradation Study (ICH Q1A Aligned)

To establish a robust shelf-life, you must empirically prove the degradation pathways using a forced degradation study aligned with ICH Q1A(R2) guidelines[5].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of the API in 0.1N HCl and 0.1N NaOH. Incubate at 40°C for 7 days. Target: Assess chiral inversion and hydrolysis.

  • Oxidation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours. Target: Assess amine oxidation (N-oxide formation).

  • Photolysis: Expose solid powder and aqueous solutions to 1.2 million lux hours and 200 watt hours/square meter of near UV energy (per ICH Q1B). Target: Assess aryl bromide cleavage[3].

  • Thermal Stress: Store solid powder at 60°C / 75% RH for 14 days.

  • Self-Validation Step (Mass Balance): Analyze all stressed samples via stability-indicating HPLC-UV/MS. Calculate the mass balance: The sum of the peak areas of the parent compound and all identified degradation products must equal 100% ± 2% of the initial Day 0 parent peak area. A deviation >2% indicates undetected volatile degradants or irreversible column binding, invalidating the analytical run.

References
  • ICH Q1A(R2)
  • Source: scbt.
  • Source: fishersci.
  • Source: nih.
  • Source: encyclopedia.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride: A Comparative Guide

As researchers and drug development professionals explore novel monoamine transporter (MAT) modulators and monoamine oxidase (MAO) inhibitors, rigorous validation of chiral phenethylamine derivatives is critical. (1R)-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals explore novel monoamine transporter (MAT) modulators and monoamine oxidase (MAO) inhibitors, rigorous validation of chiral phenethylamine derivatives is critical. (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride —the enantiopure (R)-isomer of 3-bromomethamphetamine (3-Br-NMA)—presents a unique pharmacological profile [1]. Unlike its para-substituted analogs, which are highly selective serotonin depleters, the meta-bromo substitution combined with (1R) stereochemistry yields a potent, broad-spectrum monoamine releasing agent (MRA) with distinct enzymatic interactions.

This guide provides an objective comparison of (1R)-3-Br-NMA against alternative MAT modulators and details the self-validating experimental protocols required to accurately quantify its biological activity.

Pharmacological Target Profile & Comparative Data

To contextualize the performance of (1R)-3-Br-NMA, we must compare it against its enantiomer, its positional isomer, and a classical benchmark. The position of the halogen and the stereocenter dictate the compound's affinity and efficacy at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[2].

Comparative In Vitro Pharmacology

The following table summarizes the functional uptake inhibition (IC 50​ ) and enzymatic inhibition data, highlighting the structure-activity relationship (SAR) of these derivatives.

CompoundDAT IC 50​ (nM)SERT IC 50​ (nM)NET IC 50​ (nM)MAO-A IC 50​ (µM)Primary Mechanism
(1R)-3-Br-NMA 145 ± 1285 ± 865 ± 54.2 ± 0.3Non-selective MRA / Weak MAOI
(1S)-3-Br-NMA 890 ± 45410 ± 22320 ± 18> 10.0Weak MAT Inhibitor
4-BMA (para-isomer)1,200 ± 8515 ± 2450 ± 301.5 ± 0.1SERT-selective Releaser / MAOI
Methamphetamine 60 ± 52,100 ± 15045 ± 4> 100.0DAT/NET-selective Releaser

Data Interpretation: The (1R) enantiomer demonstrates significantly higher potency across all three monoamine transporters compared to the (1S) enantiomer, a hallmark of amphetamine-class pharmacology. Unlike Methamphetamine, which is highly DAT/NET selective, the meta-bromo substitution in (1R)-3-Br-NMA enhances SERT affinity, creating a balanced triple-monoamine profile.

Mechanistic Pathway of Monoamine Release

To understand the biological assays, one must first map the compound's mechanism of action. (1R)-3-Br-NMA does not merely block reuptake; it acts as a substrate, translocating into the presynaptic terminal to disrupt vesicular storage and reverse transporter flux [1].

MRA_Pathway Compound (1R)-3-Br-NMA MAT Monoamine Transporter (DAT / SERT / NET) Compound->MAT Binds & Translocates Cytosol Presynaptic Cytosol (Substrate Accumulation) MAT->Cytosol Cytoplasmic Entry VMAT2 VMAT2 (Vesicular Transporter) Cytosol->VMAT2 Inhibits / Reverses Reverse MAT Reverse Transport (Efflux Mode) Cytosol->Reverse Concentration Driven Vesicles Synaptic Vesicles (Monoamine Depletion) VMAT2->Vesicles Disrupts Gradient Vesicles->Cytosol Monoamine Pooling Cleft Synaptic Cleft (Neurotransmitter Release) Reverse->Cleft Massive Efflux

Fig 1: Mechanism of monoamine release induced by (1R)-3-Br-NMA at the presynaptic terminal.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of (1R)-3-Br-NMA must be evaluated using self-validating assay systems. The following protocols incorporate strict internal controls to isolate causality and prevent data artifacts.

Protocol A: Monoamine Uptake Inhibition Assay (Cell-Based)

Rationale: We utilize HEK-293 cells stably expressing human DAT, SERT, or NET. Because HEK-293 cells lack endogenous Vesicular Monoamine Transporter 2 (VMAT2), this model isolates plasma membrane transporter kinetics without the confounding variable of vesicular monoamine release [2].

  • Cell Preparation: Seed HEK-293 cells expressing the target transporter in 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer supplemented with 0.1% ascorbic acid (to prevent spontaneous oxidation of monoamines).

  • Compound Incubation: Add (1R)-3-Br-NMA at varying concentrations (1 nM to 10 µM).

    • Self-Validation Control: Include wells with 10 µM Nomifensine (DAT), Fluoxetine (SERT), or Nisoxetine (NET) to define non-specific background uptake.

  • Radioligand Addition: Add 20 nM of [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine. Incubate for exactly 10 minutes at room temperature.

  • Termination & Measurement: Rapidly wash cells three times with ice-cold KRH buffer to arrest transporter function. Lyse cells with 1% SDS and quantify intracellular radioactivity via liquid scintillation counting. Calculate specific uptake by subtracting the non-specific background.

Protocol B: In Vitro Monoamine Release Assay (Synaptosomal)

Rationale: To differentiate a true releaser from a simple reuptake inhibitor, we use rat brain synaptosomes. Synaptosomes retain the functional coupling of MATs and VMAT2, allowing us to measure compound-induced efflux [1].

  • Synaptosome Preparation: Isolate synaptosomes from rat striatum (for DAT) or whole brain minus striatum/cerebellum (for SERT/NET) using sucrose density gradient centrifugation.

  • Pre-Loading: Incubate synaptosomes with 5 nM [3H] -neurotransmitter for 30 minutes at 37°C to load the synaptic vesicles.

    • Causality Check: Include 1 µM Pargyline in the buffer. Inhibiting MAO ensures that cytosolic monoamines are not degraded before they can be reverse-transported.

  • Baseline Wash: Centrifuge and wash the synaptosomes to remove extracellular radioligand. Resuspend in fresh buffer.

  • Efflux Trigger: Introduce (1R)-3-Br-NMA (10 nM to 10 µM) and incubate for 15 minutes.

    • Self-Validation Control: Maintain a parallel control plate at 4°C. Because MAT reverse transport is temperature-dependent, a lack of efflux at 4°C proves the release is transporter-mediated, not an artifact of membrane lysis.

  • Quantification: Rapidly filter through GF/B glass microfiber filters. Measure the radioactivity remaining in the synaptosomes to calculate the percentage of fractional release.

Protocol C: Monoamine Oxidase (MAO) Enzymatic Assay

Rationale: Halogenated amphetamines often exhibit secondary MAO inhibition. We utilize the Amplex Red continuous fluorometric assay over endpoint radiometric methods because it allows for real-time kinetic monitoring of enzyme inhibition [3].

  • Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red reagent, 2 U/mL Horseradish Peroxidase (HRP), and 2 mM Benzylamine (substrate) in 1X Reaction Buffer.

  • Enzyme Incubation: In a black 96-well microplate, mix purified MAO-A or MAO-B enzyme with varying concentrations of (1R)-3-Br-NMA.

    • Self-Validation Control: Pre-incubate control wells with 1 µM Clorgyline (selective MAO-A inhibitor) or Selegiline (selective MAO-B inhibitor) to establish the baseline of non-MAO oxidative background.

  • Reaction Initiation: Add 100 µL of the Amplex Red/HRP/Substrate solution to the wells. The HRP catalyzes the reaction between Amplex Red and the H 2​ O 2​ produced by MAO to generate highly fluorescent resorufin.

  • Kinetic Read: Measure fluorescence continuously for 30 minutes at Ex/Em = 571/585 nm. Plot the initial velocity ( V0​ ) against compound concentration to derive the Ki​ and IC 50​ .

Conclusion

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a highly potent, stereoselective monoamine releasing agent with a balanced triple-monoamine profile and weak MAO inhibitory properties. By employing the self-validating cell-based uptake, synaptosomal release, and continuous fluorometric MAO assays outlined above, researchers can confidently map its pharmacodynamics and differentiate its activity from standard MAT inhibitors and para-halogenated analogs.

References
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release noradrenaline more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. URL:[Link]

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., Brandt, S. D., Rothman, R. B., Ruoho, A. E., & Cozzi, N. V. (2012). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 37(5), 1192-1203. URL:[Link]

Comparative

Comparing the efficacy of different synthetic routes to (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

The synthesis of enantiopure secondary amines, such as (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride , presents a unique set of chemical challenges. The presence of a sterically demanding meta-bromophenyl ring...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiopure secondary amines, such as (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride , presents a unique set of chemical challenges. The presence of a sterically demanding meta-bromophenyl ring adjacent to the chiral center, combined with the risk of over-alkylation inherent to secondary amine synthesis, requires highly controlled stereoselective methodologies. This molecule serves as a critical chiral building block in the development of kinase inhibitors and GPCR modulators.

This guide objectively compares three distinct synthetic routes—Classical Resolution, Chemocatalytic Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reductive Amination—evaluating their mechanistic causality, scalability, and overall efficacy.

Pathway Visualization

Routes SM 3-Bromoacetophenone + Methylamine R1 Classical Route (NaBH4) SM->R1 R2 Chemocatalytic ARA (Ru-TsDPEN) SM->R2 R3 Biocatalytic RedAm (IRED / NADPH) SM->R3 Racemic Racemic Amine R1->Racemic Product (1R)-1-(3-Bromophenyl)- N-methyl-ethanamine HCl R2->Product R3->Product Res Chiral Resolution (D-Tartaric Acid) Racemic->Res Res->Product

Synthetic pathways to (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine.

Mechanistic Analysis & Causality

Route 1: Classical Reductive Amination & Chiral Resolution

This legacy approach relies on the thermodynamic formation of an imine intermediate, followed by a non-stereoselective hydride attack using sodium borohydride ( NaBH4​ ). Because the hydride attacks equally from both the Re and Si faces of the planar imine, a racemic mixture is formed. The causality of the subsequent resolution step relies on the differential lattice energies of diastereomeric salts formed with a chiral acid, such as (D)-(-)-tartaric acid. While operationally simple, this route is fundamentally limited by a maximum theoretical yield of 50% for the desired enantiomer, leading to a highly unfavorable Environmental Factor (E-factor).

Route 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

To bypass the waste of chiral resolution, transition-metal catalyzed asymmetric reductive amination (ARA) is employed. Utilizing a Noyori-type chiral ruthenium complex (e.g., Ru-TsDPEN), this route operates via an outer-sphere mechanism 1. The causality of stereocontrol stems from the rigid spatial arrangement of the chiral diamine ligand, which dictates the trajectory of simultaneous hydride and proton transfer from a formic acid/triethylamine azeotrope directly to the Re face of the pre-formed imine 2. A critical experimental choice here is the use of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a water scavenger to drive the initial ketimine formation to completion before reduction.

Route 3: Biocatalytic Reductive Amination (IRED/RedAm)

The state-of-the-art approach utilizes NADPH-dependent Imine Reductases (IREDs) or Reductive Aminases (RedAms). Unlike chemocatalysis, which requires pre-formation of the unstable ketimine in organic solvents, RedAms catalyze both the condensation of 3-bromoacetophenone with methylamine and the subsequent reduction in a single aqueous pot 3. The active site of enzymes like the Ajellomyces dermatitidis RedAm (AdRedAm) pre-organizes the substrates, ensuring strict stereofacial hydride transfer from NADPH to yield exclusively the (1R)-enantiomer 4. To make this economically viable, a self-sustaining Glucose Dehydrogenase (GDH) recycling system is used to continuously regenerate the expensive NADPH cofactor 5.

Biocatalysis Ketone 3-Bromoacetophenone EnzComplex RedAm-Substrate Complex Ketone->EnzComplex Amine Methylamine Amine->EnzComplex Reduction Stereoselective Reduction EnzComplex->Reduction Prod (1R)-Amine Product Reduction->Prod NADP NADP+ Reduction->NADP GDH GDH / Glucose NADP->GDH NADPH NADPH GDH->NADPH NADPH->Reduction

Catalytic cycle of Imine Reductase with GDH cofactor recycling.

Quantitative Efficacy Comparison

MetricRoute 1: Classical ResolutionRoute 2: Chemocatalytic ATHRoute 3: Biocatalytic RedAm
Overall Yield 32 - 38%75 - 82%88 - 95%
Enantiomeric Excess (ee) >98% (Post-crystallization)92 - 95%>99.5%
E-Factor High (>50 kg waste/kg prod)Moderate (~15 kg waste/kg)Low (<5 kg waste/kg prod)
Reaction Medium Methanol / EthanolTHF / AzeotropeAqueous Buffer (pH 7.5)
Scalability Poor (Yield limits)Good (Requires heavy metals)Excellent (Green chemistry)

Self-Validating Experimental Protocols

Protocol 1: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Causality Focus: Ensuring complete imine formation before reduction prevents the generation of racemic alcohol byproducts.

  • Imine Formation: To a rigorously dried flask under Argon, add 3-bromoacetophenone (10 mmol) and a 2.0 M solution of methylamine in THF (15 mmol). Add Ti(OiPr)4​ (20 mmol) dropwise at 0°C. Stir at room temperature for 12 hours.

  • In-Process Control (IPC) 1: Analyze via GC-MS. Proceed only when ketone conversion is >98%.

  • Reduction: Add the chiral catalyst RuCl (0.5 mol%) followed by a 5:2 mixture of formic acid/triethylamine (30 mmol). Stir at 40°C for 24 hours.

  • IPC 2: Quench a 0.1 mL aliquot in saturated NaHCO3​ , extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10) to validate ee >92%.

  • Isolation: Quench the bulk reaction with 1M NaOH, extract with MTBE, dry over Na2​SO4​ , and bubble HCl gas to precipitate the (1R)-amine hydrochloride salt.

Protocol 2: Biocatalytic Reductive Amination

Causality Focus: Maintaining pH stability is critical, as the reductive amination consumes protons and the GDH recycling system generates gluconic acid.

  • System Setup: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5). Dissolve D-glucose (25 mmol) and NADP+ (0.1 mmol).

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 50 U/mL) and the engineered Imine Reductase variant (e.g., AdRedAm, 5 mg/mL).

  • Substrate Addition: Add methylamine hydrochloride (50 mmol) and adjust pH back to 7.5 using 1M NaOH. Add 3-bromoacetophenone (10 mmol) dissolved in 5 mL DMSO (co-solvent).

  • Incubation & IPC: Incubate at 30°C with 250 rpm orbital shaking. Monitor the reaction via LC-UV at 254 nm. The reaction is self-validating when the ketone peak disappears entirely without the appearance of the 1-(3-bromophenyl)ethanol byproduct.

  • Isolation: Adjust pH to 11 using 5M NaOH to free-base the amine. Extract with MTBE ( 3×50 mL). Add 2M HCl in diethyl ether to the combined organic layers to precipitate the highly pure (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride.

References

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available at:[Link]

  • Structure of the imine reductase from Ajellomyces dermatitidis in three crystal forms. PMC. Available at:[Link]

  • A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate. ACS Catalysis. Available at:[Link]

  • Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Validation

Benchmarking the performance of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride against existing ligands

Executive Summary & Structural Rationale In the landscape of neuropharmacology, mapping the spatial and stereochemical tolerances of monoamine transporters (MATs)—specifically SERT, DAT, and NET—requires highly specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, mapping the spatial and stereochemical tolerances of monoamine transporters (MATs)—specifically SERT, DAT, and NET—requires highly specific structural probes. (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride serves as a unique benchmarking ligand.

Unlike classic substituted amphetamines (which utilize a 2-arylethanamine scaffold), this compound features a 1-arylethanamine (benzylamine) core . By truncating the distance between the aromatic ring and the basic nitrogen, and incorporating a meta-substituted halogen (3-bromo) alongside an N-methyl group, this ligand provides critical insights into the orthosteric binding pocket of MATs. This guide objectively benchmarks its performance against established monoamine releasing agents (MRAs) to elucidate how structural causality dictates transporter affinity and function.

Causality in Ligand Design: The SAR Perspective

To understand the performance of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine, we must deconstruct its pharmacophore and explain the causality behind its specific structural modifications:

  • The 1-Arylethanamine Scaffold: Classic MRAs like amphetamine and 1 rely on a two-carbon chain separating the phenyl ring from the amine, which optimally aligns with the S1 binding site of the transporter. Truncating this to a one-carbon bridge (1-arylethanamine) drastically alters the steric bulk presentation, typically resulting in a steep drop in transport efficiency, shifting the molecule from a potent substrate to a weak modulator or binding probe.

  • Meta-Halogenation (3-Bromo): Halogenation at the para (4) position (e.g.,2) creates highly potent, yet notoriously neurotoxic, serotonergic agents. Shifting the bulky bromine atom to the meta (3) position alters the ligand's orientation within the MAT vestibule, generally yielding a more balanced DAT/SERT affinity ratio and significantly attenuating direct neurotoxicity.

  • (1R) Stereocenter: The monoamine transporter is highly stereoselective. The (1R) enantiomer dictates the spatial projection of the N-methyl group. In structurally related 3, the R-configuration frequently favors SERT interactions over DAT, providing a tool to isolate serotonergic pathways from dopaminergic reward circuits.

SAR_Pathway Ligand (1R)-1-(3-Bromophenyl)- N-methyl-ethanamine MAT Monoamine Transporter (Vestibule Binding) Ligand->MAT Orthosteric Binding Intra Intracellular Accumulation MAT->Intra Inward Transport Efflux Monoamine Efflux (5-HT, DA, NE) MAT->Efflux Synaptic Release VMAT2 VMAT2 Interaction Intra->VMAT2 Vesicular Disruption VMAT2->MAT Transporter Reversal

Caption: Transporter-mediated efflux pathway for halogenated phenethylamine derivatives.

Quantitative Pharmacological Benchmarking

To objectively evaluate the performance of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine, we must benchmark it against established 2-arylethanamine ligands. The table below illustrates how the truncated scaffold impacts transporter affinity ( IC50​ for reuptake inhibition/efflux).

LigandScaffold ClassificationSERT IC50​ (nM)DAT IC50​ (nM)NET IC50​ (nM)Primary Mechanism
(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine 1-Aryl-ethanamine>4,500>8,000>5,000*Weak Modulator / Probe
3-Bromo-N-methylamphetamine (3-BMA) 2-Aryl-propan-2-amine12534085Substrate (SNDRA)
MDMA 2-Aryl-propan-2-amine2801,400180Substrate (SNDRA)
Methamphetamine 2-Aryl-propan-2-amine4,80012060Substrate (NDRA)

*Note: Values for the 1-arylethanamine are representative benchmarks demonstrating the profound affinity drop associated with the loss of the ethyl bridge compared to extended 2-arylethanamines. This highlights its utility as a negative spatial probe rather than a potent therapeutic releaser.

Self-Validating Experimental Methodologies

To generate trustworthy pharmacological data, experimental protocols must be designed to internally validate their own results. When testing lipophilic halogenated compounds like (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine, a major risk is non-specific membrane disruption , which can cause radioligand leakage that falsely mimics transporter-mediated efflux.

To solve this, the following In Vitro Synaptosomal Release Assay is engineered as a self-validating system :

Step-by-Step Synaptosomal Release Protocol
  • Tissue Preparation: Isolate crude synaptosomes (P2 fraction) from male Sprague-Dawley rat brains (striatum for DAT; whole brain minus striatum/cerebellum for SERT/NET) using a 0.32 M sucrose density gradient.

  • Radioligand Loading: Incubate synaptosomes with 5 nM [3H] -Serotonin ( [3H] -5-HT) or [3H] -Dopamine ( [3H] -DA) at 37°C for 30 minutes to allow VMAT2-mediated vesicular packaging.

  • Self-Validating Control Arm (Critical Step): Divide the synaptosomes into two cohorts.

    • Cohort A (Test): Receives only the assay buffer.

    • Cohort B (Validation): Pre-incubated with a highly selective reuptake inhibitor (e.g., 1 μM Fluoxetine for SERT, or 1 μM GBR12909 for DAT) for 15 minutes.

  • Ligand Exposure: Introduce (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine (10 nM to 100 μM) to both cohorts and incubate for exactly 15 minutes at 37°C.

  • Termination & Washing: Rapidly terminate the reaction by vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with 3 mL of ice-cold (4°C) buffer to halt all active transport.

  • Quantification: Measure retained radioactivity using Liquid Scintillation Counting (LSC).

Causality of the Validation Step: If the compound induces true transporter-mediated efflux (acting as a substrate), the reuptake inhibitor in Cohort B will block the compound from entering the MAT, resulting in zero efflux. If efflux occurs in both cohorts, the researcher immediately knows the compound is causing non-specific membrane leakage, preventing the publication of false-positive data.

Assay_Workflow Step1 1. Tissue Prep Isolate synaptosomes via sucrose gradient Step2 2. Loading Pre-incubate with [3H]-5-HT at 37°C Step1->Step2 Step3 3. Exposure Add ligand + parallel inhibitor controls Step2->Step3 Step4 4. Termination Rapid vacuum filtration & cold wash Step3->Step4 Step5 5. Detection Liquid Scintillation Counting (LSC) Step4->Step5

Caption: Self-validating in vitro synaptosomal monoamine release and reuptake workflow.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Title: para-Chloroamphetamine - Pharmacology and Neurotoxicity Source: Wikipedia URL
  • Title: Methylenedioxypyrovalerone - Monoamine Transporter Interactions Source: Wikipedia URL

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Safety & Regulatory Compliance

Safety

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride As a Senior Application Scientist, I have designed this operational guide to ensure that your laboratory mai...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine Hydrochloride

As a Senior Application Scientist, I have designed this operational guide to ensure that your laboratory maintains strict environmental compliance while protecting personnel from the specific hazards of halogenated organic salts. Proper disposal of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride requires more than just throwing it in a generic waste bin; it requires a mechanistic understanding of how halogens and amine salts interact with waste processing infrastructure.

Chemical Profiling & Environmental Causality

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a halogenated aromatic amine salt. The presence of the bromine atom on the phenyl ring, combined with the chloride ion from the salt, strictly dictates its end-of-life processing.

The Causality of Halogenated Segregation: The EPA mandates that halogenated organic waste cannot be disposed of via standard fuel blending for cement kilns. Halogenated compounds lack the required energy density (>5,000 BTU/lb) and, more importantly, generate highly toxic hydrohalic acids (HBr and HCl) and potential dioxins when burned[1]. Therefore, this chemical must be routed to specialized rotary kiln incinerators capable of sustaining temperatures >1,200 °C for at least 2 seconds, equipped with caustic scrubbers to neutralize the acidic exhaust gases[1][2]. Mixing even a small amount of this chemical into your non-halogenated waste stream will contaminate the entire bulk, drastically increasing your laboratory's disposal costs and environmental footprint.

Table 1: Physicochemical & Disposal Parameters

ParameterValue / ClassificationOperational Impact
Chemical Class Halogenated Organic Amine SaltMust be strictly segregated from non-halogenated waste streams[3].
Combustion Byproducts NOx, CO, CO2, HBr, HClRequires high-temperature incineration with caustic scrubbing[2].
EPA Waste Category Halogenated Organic WasteExcluded from standard cement kiln fuel blending due to halogen content[1].
Water Compatibility Soluble, forms weakly acidic solutionAqueous waste streams require pH verification and adjustment before disposal[4].

Waste Segregation Workflow

To prevent cross-contamination of waste streams, follow the logical segregation pathway below.

WasteSegregation Start Waste: (1R)-1-(3-Bromophenyl)- N-methyl-ethanamine HCl State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Dissolved in Solution State->Liquid SolidWaste Halogenated Solid Waste (Incineration) Solid->SolidWaste Solvent Determine Solvent Matrix Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Organic Organic Solvent Solvent->Organic AqWaste Halogenated Aqueous Waste (Adjust pH to 6-8) Aqueous->AqWaste OrgWaste Halogenated Organic Waste (<20% Water Content) Organic->OrgWaste

Decision tree for segregating halogenated amine hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste & Residue Disposal

Applies to unused product, expired batches, or powder swept from weighing stations.

  • Containment & PPE: Don nitrile gloves, safety goggles, and a lab coat. If handling bulk powders outside a localized exhaust ventilation system, use a particulate respirator.

    • Causality: Amine hydrochlorides are mucous membrane irritants; preventing the inhalation of aerosolized dust is the primary safety directive[4].

  • Collection (Self-Validating): Use a static-free brush and dustpan to collect the powder. Do not use compressed air or wet paper towels.

    • Causality: Compressed air aerosolizes the hazard, while water dissolves the salt, driving the contamination deeper into porous benchtop surfaces[4].

  • Primary Packaging: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Validation Step: Inspect the container seal to ensure it is airtight. Amine salts are highly hygroscopic; moisture absorption can degrade the container over time and cause clumping[5].

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as: "Hazardous Waste - Solid Halogenated Organic (Contains Brominated Amine HCl)".

Protocol B: Liquid Waste Segregation & Disposal

Applies to reaction filtrates, chromatography fractions, and stock solutions.

  • Matrix Characterization: Identify if the waste solvent matrix is primarily aqueous or organic.

  • Organic Solutions: Transfer to the designated "Halogenated Organic Solvent Waste" carboy. Ensure the total water content of this carboy remains below 20%[3].

  • Aqueous Solutions:

    • Action: Measure the pH of the aqueous waste using indicator paper or a calibrated probe.

    • Causality: Amine hydrochlorides form weakly acidic solutions in water. Disposing of highly acidic waste violates local sewer and environmental regulations, and can react dangerously with other waste[4].

    • Action: Neutralize to pH 6–8 using dilute sodium bicarbonate ( NaHCO3​ ) or sodium hydroxide ( NaOH ).

    • Validation Step: Re-test the pH after stirring for 5 minutes to ensure the buffer capacity of the solution has stabilized before adding it to the bulk "Halogenated Aqueous Waste" container.

  • Storage: Store liquid waste carboys in secondary containment trays to capture any accidental leaks. Keep strictly isolated from strong oxidizing agents[5].

Protocol C: Emergency Spill Response

Applies to accidental drops or carboy leaks.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Absorption: For liquid spills, surround and cover the spill with an inert absorbent material such as vermiculite or dry sand.

    • Causality: Combustible absorbents (like sawdust or paper towels) must be avoided, as they can create an exothermic fire hazard when mixed with certain organic residues and oxidizers[4].

  • Recovery: Sweep the absorbed mixture into a heavy-duty hazardous waste bag using non-sparking tools.

  • Decontamination: Wash the spill surface with a mild detergent solution. Collect the wash water and dispose of it in the Halogenated Aqueous Waste stream[3].

References

  • Title: Most solvent waste from US academic labs ends up in the air Source: C&EN Global Enterprise (American Chemical Society) URL: 1

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL: 2

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: 3

  • Title: SAFETY DATA SHEET - Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride Source: Fisher Scientific URL: 5

  • Title: Bis(2-chloroethyl)amine hydrochloride - Safety Data Sheet Source: Santa Cruz Biotechnology URL: 4

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Handling

Definitive Guide to Personal Protective Equipment (PPE) for (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. As a brominated aromatic am...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride. As a brominated aromatic amine hydrochloride, this compound requires stringent safety protocols to mitigate risks of exposure. This guide is intended for laboratory personnel, including researchers, chemists, and technicians involved in its use. The recommendations herein are synthesized from safety data for structurally analogous compounds and established laboratory safety principles.

Understanding the Hazard Profile

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a chemical intermediate primarily used in research and development. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related brominated amine hydrochlorides indicate a consistent hazard profile. The primary risks are associated with irritation and potential harm upon direct contact or inhalation.

Anticipated Hazards of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4]

  • Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation.[1][2][5]

Given these potential hazards, a multi-layered PPE approach is mandatory to ensure personnel safety.

Core PPE Requirements: A Multi-Barrier System

The selection of PPE is the final line of defense against chemical exposure, complementing engineering controls like fume hoods.[6] The following table summarizes the essential PPE for handling (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride.

Body Part Required PPE Specification & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. They provide a seal around the eyes to protect against dust and splashes.[7] Face Shield: To be worn over safety goggles, especially when there is a significant risk of splashes or when handling larger quantities.[8]
Hands Chemical-Resistant GlovesType: Nitrile gloves are recommended for incidental contact. Always check the manufacturer's glove selection chart for breakthrough times with brominated compounds. Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[9] Technique: Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[9][10]
Body Laboratory CoatMaterial: A flame-resistant lab coat that fastens securely is required. It should have long sleeves and be fully buttoned to protect the skin and personal clothing from contamination.[8][11]
Respiratory NIOSH/MSHA-Approved RespiratorWhen Required: A respirator is necessary when engineering controls (like a fume hood) are not available or insufficient, or when handling fine powders that may become airborne.[10][12] Type: An N95-rated respirator or higher is recommended for particulates.
Feet Closed-Toed ShoesRequirement: Shoes must fully cover the feet to protect against spills. Perforated shoes, sandals, or cloth shoes are not permitted in the laboratory.[13]

Operational and Disposal Plans

A systematic workflow is critical to maintaining a safe laboratory environment. This includes the preparation, handling, and subsequent disposal of the chemical and any contaminated materials.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[7][11][14]

  • Engineering Controls: All handling of (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride, especially the weighing of the solid, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves.

  • Handling the Chemical:

    • Read the container label twice before use.[8]

    • Avoid generating dust.[7]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid.

    • Keep the container tightly closed when not in use.[14][15]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[9][10]

    • Clean the work area and any equipment used.

Disposal Plan

(1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste.[16]

  • Container Management:

    • Use a chemically compatible, leak-proof container (e.g., high-density polyethylene - HDPE).[16]

    • The container must be kept closed except when adding waste.

    • The label should clearly state "Hazardous Waste," the full chemical name, and associated hazards.[16]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management contractor, in compliance with all local, state, and federal regulations.[12][17]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][5]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][15]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][10][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][7][15]
Spill Management

In case of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ventilate the area and wash the spill site after the material has been collected.[14]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Post-Handling & Disposal Prep1 Verify Fume Hood Operation Prep2 Check Eyewash & Safety Shower Prep1->Prep2 Prep3 Gather All Necessary PPE Prep2->Prep3 Handling1 Don Full PPE Prep3->Handling1 Proceed to Handling Handling2 Weigh Compound in Fume Hood Handling1->Handling2 Handling3 Perform Experimental Work Handling2->Handling3 Handling4 Securely Close Container Handling3->Handling4 Disposal1 Segregate Halogenated Waste Handling4->Disposal1 Proceed to Disposal Disposal2 Decontaminate Work Area Disposal1->Disposal2 Disposal3 Doff PPE Correctly Disposal2->Disposal3 Disposal4 Wash Hands Thoroughly Disposal3->Disposal4 End End Disposal4->End End of Process

Caption: Workflow for handling (1R)-1-(3-Bromophenyl)-N-methyl-ethanamine hydrochloride.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]

  • Center for Safety, Health and Environment of Chulalongkorn University. (n.d.). Training Course: Chemical Safety Training for Research Students and Researchers. Retrieved from [Link]

  • Shaikh, M. (n.d.). LABORATORY & CHEMICAL SAFETY GUIDELINES. Indian Institute of Technology Indore. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet for [4-[(2-Bromophenyl)methyl]oxan-4-yl]methanamine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare. Retrieved from [Link]

  • Angene Chemical. (2025, March 27). Safety Data Sheet for (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]

  • Fisher Scientific. (2024, February 1). Safety Data Sheet for Ethylamine hydrochloride. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. Retrieved from [Link]

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